Diacetone fructose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H24O8 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1 |
InChI Key |
BQYPOGXVXCJSMU-ABICQQBESA-N |
Isomeric SMILES |
CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, a key protected derivative of D-fructose. This compound serves as a crucial building block in the synthesis of various biologically active molecules and complex carbohydrates, including the anticonvulsant drug Topiramate. This document details its structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.
Core Molecular Structure and Properties
2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose is a bicyclic acetal (B89532) of D-fructose where two isopropylidene groups protect the hydroxyl groups at positions 2,3 and 4,5. This protection renders the molecule more stable and soluble in organic solvents, facilitating its use in a variety of chemical transformations.
The molecular structure has been confirmed by X-ray crystallography.[1][2][3][4] The six-membered fructopyranose ring adopts a twist-boat conformation.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₆ | [5] |
| Molecular Weight | 260.28 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 94-98 °C | [6] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol | [5][7] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | See Figure S14 in the supporting information of the cited reference for the spectrum. | [8] |
| FTIR (cm⁻¹) | 3279 (O-H), 2984, 2937, 2897 (C-H), 1242, 1104, 1063 (C-O) | [9] |
| Mass Spectrometry | Deuterium-labeled internal standards are available for quantitative analysis by GC-MS or LC-MS. | [10] |
Table 3: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Orthorhombic (for the 1-O-methyl derivative) | [1] |
| Space Group | P2₁2₁2₁ (for the 1-O-methyl derivative) | [1] |
| a (Å) | 12.388 (2) (for the 1-O-methyl derivative) | [1] |
| b (Å) | 13.307 (5) (for the 1-O-methyl derivative) | [1] |
| c (Å) | 8.660 (1) (for the 1-O-methyl derivative) | [1] |
| V (ų) | 1427.4 (9) (for the 1-O-methyl derivative) | [1] |
| Z | 4 (for the 1-O-methyl derivative) | [1] |
Experimental Protocols
The most common method for the synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose involves the reaction of D-fructose with acetone (B3395972) in the presence of an acid catalyst.
Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
Materials:
-
D-Fructose
-
Acetone
-
Sulfuric acid (concentrated)
-
Sodium carbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate (B86663)
-
Diethyl ether
Procedure:
-
A suspension of D-fructose in acetone is cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise to the stirred suspension. The reaction is typically stirred for several hours at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is neutralized with a base such as sodium carbonate.
-
The inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of diethyl ether and hexane as the eluent.[2]
-
The pure product is obtained as a white solid after evaporation of the solvents.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.
Caption: Synthesis and purification workflow for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.
Key Chemical Transformations
This protected fructose (B13574) derivative is a versatile intermediate for various chemical transformations. The free primary hydroxyl group at the C-1 position is a key site for further functionalization.
Caption: Key chemical transformations of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.
Applications in Drug Development and Synthesis
2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose is a critical starting material in the synthesis of Topiramate, an anticonvulsant medication.[11] The synthesis involves the sulfamoylation of the primary hydroxyl group, followed by the introduction of a sulfamate (B1201201) group. Its protected nature allows for selective modification at the C-1 position without affecting the other hydroxyl groups of the fructose backbone.
Beyond its role in the synthesis of Topiramate, this compound is utilized as a chiral auxiliary in asymmetric synthesis, including Michael and Aldol addition reactions.[7] It is also a precursor for the synthesis of other complex carbohydrates and natural products.[2] The ability to selectively deprotect the isopropylidene groups provides a pathway to a variety of partially protected fructose derivatives, further expanding its synthetic utility.
References
- 1. The X-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 20880-92-6: 2,3:4,5-Di-O-isopropylidene-β-D-fructopyra… [cymitquimica.com]
- 6. 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% 100 g | Request for Quote [thermofisher.com]
- 7. Thermo Scientific Chemicals 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.be]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Diacetone Fructose: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone fructose (B13574), formally known as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, is a versatile and valuable carbohydrate derivative. It serves as a crucial intermediate and chiral building block in a multitude of synthetic applications, ranging from the development of novel therapeutic agents to the creation of complex carbohydrate structures.[1][2] Its unique structural features, wherein the hydroxyl groups of fructose are protected by isopropylidene groups, render it stable and soluble in organic solvents, facilitating a wide range of chemical modifications.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of diacetone fructose, detailed experimental protocols, and visualizations of key synthetic pathways and workflows.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder with a molecular formula of C12H20O6 and a molecular weight of 260.28 g/mol .[3][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C12H20O6 | [3][4][5] |
| Molecular Weight | 260.28 g/mol | [3][4][5] |
| CAS Number | 20880-92-6 | [3][5] |
| Appearance | White to off-white powder/crystals | [3][6] |
| Melting Point | 94.0-97.5 °C | [3] |
| Boiling Point | 148 °C at 10 mmHg | [7] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [8] |
| Specific Optical Rotation [α]D20 (c=1, H2O) | -30.5° to -35° | [3][6] |
| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place. Keep container tightly closed. | [3][5][7][9] |
Experimental Protocols
Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
This protocol describes the synthesis of this compound from D-fructose and acetone (B3395972), using sulfuric acid as a catalyst.[10][11]
Materials:
-
D-Fructose
-
Acetone (reagent grade)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521) solution
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing acetone, slowly add concentrated sulfuric acid while maintaining the temperature at approximately 10°C using an ice bath.
-
Gradually add D-fructose to the cooled acetone-sulfuric acid mixture, ensuring the temperature remains between 10 and 20°C.
-
Stir the resulting slurry at room temperature for 2 to 3 hours to allow the reaction to proceed to completion.
-
Cool the reaction mixture to 5°C and slowly add a solution of sodium hydroxide to neutralize the sulfuric acid, keeping the temperature below 20°C. A white precipitate will form.
-
Filter the precipitate and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
The crude product can then be purified by recrystallization.
Purification by Recrystallization
This protocol outlines the purification of crude this compound.[12][13]
Materials:
-
Crude this compound
-
Ethanol (B145695) or a mixture of diethyl ether and hexane
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a diethyl ether-hexane mixture) in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Crystals of pure this compound should start to form.
-
To maximize the yield, place the flask in an ice bath for at least 5 minutes to further decrease the solubility of the product.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in the air or under vacuum.
Analytical Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.[14][15]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic signals for the isopropylidene methyl groups and the protons on the fructopyranose ring. A representative spectrum would show peaks around δ 1.31, 1.36, 1.50 (singlets, 12H, isopropylidene methyls), and multiplets for the ring protons between δ 3.80 and 4.56.[15]
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
Synthetic Applications and Workflows
Synthesis of this compound
The synthesis of this compound from D-fructose is a foundational step for its use in further chemical transformations. The process involves the protection of the hydroxyl groups of fructose using acetone in the presence of an acid catalyst.
Role as a Chiral Auxiliary in Asymmetric Synthesis
This compound is utilized as a chiral auxiliary to control the stereochemical outcome of reactions, such as aldol (B89426) additions.[8][16][17] The rigid chiral environment provided by the this compound moiety directs the approach of reagents, leading to the preferential formation of one stereoisomer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10244345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Thermo Scientific Chemicals 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% | Fisher Scientific [fishersci.ca]
- 9. Diacetoneglucose | CAS#:20880-92-6 | Chemsrc [chemsrc.com]
- 10. d-nb.info [d-nb.info]
- 11. KR20050062976A - A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate - Google Patents [patents.google.com]
- 12. US2813810A - Separation of d-glucose and d-fructose - Google Patents [patents.google.com]
- 13. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 14. arkat-usa.org [arkat-usa.org]
- 15. 2,3:4,5-Di-O-isopropylidenefructos-1-yl p-toluenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Diacetone-β-D-fructose: A Linchpin in Synthetic Chemistry and Precursor to the Neurologically Active Agent Topiramate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetone-β-D-fructose, a protected derivative of D-fructose, is a cornerstone intermediate in synthetic organic chemistry. While not possessing a direct biological mechanism of action in a pharmacological context, its significance to the drug development industry is paramount, primarily serving as a crucial precursor in the synthesis of the widely used antiepileptic and migraine-prophylactic drug, Topiramate. This technical guide elucidates the role of diacetone-β-D-fructose as a synthetic intermediate, detailing its synthesis and chemical properties. Furthermore, it provides a comprehensive overview of the complex mechanism of action of its principal derivative, Topiramate, offering insights into the signaling pathways it modulates. This document aims to serve as a critical resource for researchers and professionals engaged in drug discovery and development, highlighting the journey from a chemically stabilized carbohydrate to a potent neurological therapeutic.
Diacetone-β-D-fructose: A Synthetic Workhorse
Diacetone-β-D-fructose (2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose) is a protected form of D-fructose where two of the hydroxyl groups are masked by isopropylidene ketals. This protection strategy is fundamental in multi-step syntheses, rendering the molecule soluble in organic solvents and allowing for selective chemical modifications at the unprotected hydroxyl group.[1] Its primary and most notable application is in the synthesis of Topiramate.[2][3]
Synthesis of Diacetone-β-D-fructose
The synthesis of diacetone-β-D-fructose involves the reaction of D-fructose with acetone (B3395972) in the presence of an acid catalyst. This process is a classic example of ketal formation to protect hydroxyl groups.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Synthesis of Diacetone Fructose (B13574)
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of diacetone fructose, a crucial protected form of D-fructose and a versatile building block in carbohydrate chemistry. This document details the seminal discovery by Emil Fischer and chronicles the evolution of synthetic methodologies, offering detailed experimental protocols and quantitative data for key procedures.
Discovery and Historical Context
The initial synthesis of a di-isopropylidene acetal (B89532) of fructose was first reported by the pioneering German chemist Emil Fischer in 1895 . In his foundational work on carbohydrates, Fischer treated D-fructose with acetone (B3395972) containing a small amount of hydrochloric acid (0.2%) as a catalyst. This reaction yielded what is now known as 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose , the kinetically favored product. In one of these early experiments, Fischer also isolated a small quantity of a second isomer, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose , but noted the difficulty in reproducing its formation under those specific conditions. This early work laid the groundwork for over a century of research into the selective protection of fructose, a critical step for its use in complex chemical synthesis.
Isomerism and Synthetic Control
The acetonation of D-fructose can yield two primary di-isopropylidene isomers, which are in equilibrium under acidic conditions. The control of reaction parameters is paramount to selectively synthesizing the desired isomer.
-
1,2:4,5-di-O-isopropylidene-β-D-fructopyranose : This isomer is the kinetic product , formed more rapidly under milder conditions or shorter reaction times.[1] Its formation is favored when the rearrangement to the more stable isomer is suppressed.
-
2,3:4,5-di-O-isopropylidene-β-D-fructopyranose : This isomer is the thermodynamic product , meaning it is more stable.[1] Its formation is favored by using higher acid concentrations, elevated temperatures, or longer reaction times, which allow the kinetic product to isomerize.[1]
The general synthetic pathway and the factors influencing isomer formation are illustrated in the diagrams below.
Caption: General experimental workflow for the synthesis of this compound.
References
Diacetone Fructose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Carbohydrate Intermediate
Diacetone fructose (B13574), a crystalline derivative of D-fructose, serves as a pivotal intermediate in carbohydrate chemistry. Its strategic use of isopropylidene protecting groups renders it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of diacetone fructose, detailing its synthesis, chemical properties, and diverse applications, with a focus on quantitative data and experimental methodologies.
Chemical Properties and Characterization
This compound, formally known as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20880-92-6 | [2][3] |
| Molecular Formula | C₁₂H₂₀O₆ | [4] |
| Molecular Weight | 260.28 g/mol | [4] |
| Melting Point | 94.0-97.5 °C | [1] |
| Optical Rotation | [α]D20 = -30.5 to -34.8° | [1] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol. | [5] |
Spectroscopic analysis is crucial for the characterization of this compound. The following data has been reported:
| Spectroscopy | Key Data | Reference |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 5.70 (d, 1H), 5.63 (d, 1H), 4.67 (dd, 1H), 4.53 (dd, 1H), 4.32 (d, 1H), 4.2 (d, 1H), 3.71 (d, 1H), 3.56 (d, 1H), 1.41 (s, 3H), 1.35 (s, 3H), 1.35 (s, 3H), 1.27 (s, 3H) | [6] |
| ¹³C NMR (125 MHz, CDCl₃) of 1-O-methacryloyl derivative | The carbon signals of the this compound moiety would be present. | [7] |
| FTIR (KBr) | ν (cm⁻¹): 3279 (-OH), 2984, 2937, 2897 (-CH, -CH₂, -CH₃), 1242, 1104, 1063 (C-O) | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed reaction of D-fructose with acetone (B3395972). This reaction takes advantage of the protection of the hydroxyl groups at the 2,3 and 4,5 positions by forming stable isopropylidene ketals.
Experimental Protocol: Synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose
Materials:
-
D-Fructose
-
Acetone
-
Sulfuric acid
Procedure:
-
D-fructose is converted to 2,3:4,5-di-O-isopropylidene-D-fructopyranose using acetone and sulfuric acid as a catalyst.[1]
-
Recrystallization from a 1:1 mixture of diethyl ether and n-hexane (75 mL) yields white crystals of the product.[8]
Yield: 70%[8]
Synthesis of this compound.
Applications in Drug Development: Synthesis of Topiramate
This compound is a key intermediate in the synthesis of the antiepileptic drug Topiramate.[9] The synthesis involves a two-step process starting from this compound.
Experimental Protocol: Synthesis of Topiramate from this compound
Step 1: Esterification
-
This compound is reacted with sulfuryl chloride in a mixed solvent of toluene (B28343) and methylene (B1212753) chloride (9:1 v/v).[5]
-
The reaction is carried out under weak basic conditions using pyridine (B92270), a pyridine derivative, or triethylamine (B128534) at a temperature between 0 °C and 40 °C to generate the chlorosulfonic acid ester.[5]
Step 2: Amination
-
The resulting sulfonate is then reacted with ammonia (B1221849) in a mixed solvent of tetrahydrofuran (B95107) and methylene chloride (9:1 v/v) to produce the crude Topiramate.[5]
-
The wet product is subjected to vacuum drying at 45 °C for 6 hours to obtain the final product.[5]
Yield: 94 ± 3%[5]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10244345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. D-fructopyranose, 2,3:5,6-di-o-isopropylidene-, [webbook.nist.gov]
An In-depth Technical Guide to the Isomeric Forms of Diacetone Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone fructose (B13574), a derivative of D-fructose, is a versatile intermediate in carbohydrate chemistry, serving as a crucial building block in the synthesis of various biologically active molecules and rare sugars. Its utility stems from the protection of four of the five hydroxyl groups of fructose by two isopropylidene groups, allowing for selective chemical modifications at the remaining free hydroxyl group. The acetalization of D-fructose with acetone (B3395972) can lead to two primary isomeric forms: the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose .[1][2] The selective synthesis of each isomer is paramount for its specific applications in further chemical transformations. This guide provides a comprehensive overview of these two isomers, detailing their synthesis, structural properties, and relevant experimental data.
Isomeric Structures and Nomenclature
The two principal isomers of diacetone fructose are both derivatives of β-D-fructopyranose. They differ in the positions of the two isopropylidene protecting groups on the pyranose ring.
-
1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose: This isomer has the isopropylidene groups spanning the C1-C2 and C4-C5 positions, leaving the C3 hydroxyl group free. It is the kinetic product of the acetalization reaction.[1]
-
2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose: In this isomer, the isopropylidene groups protect the C2-C3 and C4-C5 hydroxyls, leaving the C1 hydroxyl group available for reaction. This is the thermodynamically stable product.[2]
The chemical structures of these isomers are depicted in the diagram below.
Quantitative Data Summary
The physical and spectroscopic properties of the two isomers are summarized in the table below for easy comparison.
| Property | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose |
| Molecular Formula | C₁₂H₂₀O₆ | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol [3] | 260.28 g/mol |
| Melting Point | 116-120 °C | 94.0-97.5 °C[4] |
| Optical Rotation [α]D | -141 to -151° (c=1, CHCl₃) | -30.5 to -34.8° (c=1, CHCl₃)[4] |
| Appearance | Fine white needles[1] | White to off-white powder[4] |
Experimental Protocols
The selective synthesis of each isomer is achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the type of acid catalyst.
Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)
This protocol is adapted from Organic Syntheses.[1]
Workflow for the Synthesis of the Kinetic Isomer:
Detailed Methodology:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a magnetic stir bar, suspend D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) in 350 mL of acetone.
-
Cooling and Acid Addition: Cool the flask in an ice bath for 15 minutes. Add 4.3 mL of 70% perchloric acid in one portion.
-
Reaction: Stir the resulting suspension for 6 hours at 0°C. The suspension should become a clear, colorless solution after 1-2 hours. It is crucial to control the reaction time to minimize the formation of the thermodynamically more stable isomer.[1]
-
Workup: Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL). Remove the solvent by rotary evaporation at 25°C to obtain a white solid.
-
Extraction: Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over sodium sulfate (B86663), filter, and concentrate by rotary evaporation at 25°C until the total volume is approximately 40 mL.
-
Crystallization: Add 100 mL of boiling hexane. Allow the flask to cool to room temperature to crystallize the product. Further crystallization can be achieved by cooling to -25°C for 4 hours.
-
Isolation: Isolate the solid by vacuum filtration and wash carefully with three 25-mL portions of cold (-25°C) hexane to yield fine white needles of the title compound.
Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Thermodynamic Product)
The synthesis of the thermodynamically stable isomer generally involves higher temperatures, higher concentrations of the acid catalyst, and longer reaction times, which allows for the isomerization of the initially formed kinetic product.[2] A general procedure is described by Brady, which involves the reaction of β-D-fructopyranose with acetone in the presence of sulfuric acid.[5]
Logical Relationship for Isomer Formation:
General Methodology:
-
Reaction: Treat D-fructose with a larger excess of acetone and a higher concentration of sulfuric acid compared to the synthesis of the kinetic isomer.
-
Isomerization: The reaction is typically allowed to proceed for a longer duration or at a higher temperature to facilitate the isomerization of the initially formed 1,2:4,5-isomer to the more stable 2,3:4,5-isomer.
-
Workup and Purification: The workup involves neutralization of the acid catalyst, removal of excess acetone, and purification of the product, often by crystallization.
Structural Confirmation and Spectroscopic Analysis
Confirmation of the isomeric structure is typically achieved through a combination of spectroscopic methods and, where possible, X-ray crystallography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts and coupling constants of the protons and carbons on the fructopyranose ring will differ significantly due to the different substitution patterns of the isopropylidene groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectra of the two isomers will show characteristic absorptions for the C-O and C-C bonds of the pyranose ring and the isopropylidene groups. While the spectra may be broadly similar, subtle differences in the fingerprint region can be used for differentiation.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the stereochemistry and conformation of the molecule. The crystal structure of a sulfate ester derivative of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose has been reported, confirming a ²S₀ twist-boat conformation for the pyranose ring in this derivative.[6][7]
Applications in Drug Development and Research
This compound isomers are valuable intermediates in the synthesis of a wide range of compounds, including:
-
Chiral Auxiliaries: Their inherent chirality makes them useful as starting materials for the synthesis of chiral ligands and catalysts.
-
Synthesis of Rare Sugars: The selective protection of hydroxyl groups allows for epimerization or other transformations to produce rare and biologically important monosaccharides.
-
Glycosylation Reactions: As protected glycosyl donors or acceptors, they are used in the synthesis of complex oligosaccharides and glycoconjugates.
-
Pharmaceutical Intermediates: They serve as key building blocks in the synthesis of various pharmaceutical agents.
Conclusion
The two primary isomeric forms of this compound, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, are pivotal intermediates in carbohydrate chemistry. The ability to selectively synthesize either the kinetic or the thermodynamic product by controlling reaction conditions is crucial for their application in organic synthesis. This guide has provided a detailed overview of their structures, properties, and synthesis, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
- 3. 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10467781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Diacetone Fructose: A Comprehensive Technical Guide for Biochemical Research and Drug Development
An in-depth exploration of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Diacetone Fructose), a versatile chiral building block and biochemical reagent. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data.
Diacetone fructose (B13574), a protected derivative of D-fructose, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and pharmaceuticals. Its rigid pyranose ring, with two isopropylidene groups protecting the hydroxyl functions at positions 2,3 and 4,5, leaves the primary hydroxyl group at C-1 available for selective modification. This unique structural feature makes it an invaluable chiral synthon in asymmetric synthesis, enabling the stereoselective construction of intricate molecular architectures.
Physicochemical Properties
This compound is a white crystalline solid with good solubility in various organic solvents. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₀O₆ | [1][2] |
| Molecular Weight | 260.28 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 94-97.5 °C | [2] |
| Solubility | Soluble in chloroform, ethyl acetate, methanol | [2] |
| Purity | ≥98% | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed reaction of D-fructose with acetone (B3395972). Two primary isomers can be obtained depending on the reaction conditions: the kinetic product, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, and the thermodynamically more stable product, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. The latter is the more commonly utilized isomer in synthetic applications.
Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Thermodynamic Product)
A widely used method for the preparation of the thermodynamic isomer involves the reaction of D-fructose with acetone in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol:
-
Materials: D-fructose, acetone, concentrated sulfuric acid, sodium bicarbonate solution.
-
Procedure:
-
Suspend D-fructose in an excess of acetone.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitoring by TLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield white crystals.[3]
-
-
Yield: 70%[3]
Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)
The kinetic isomer can be preferentially obtained by carrying out the reaction at a lower temperature and with a milder acid catalyst.
Experimental Protocol:
-
Materials: D-Fructose, 2,2-dimethoxypropane (B42991), acetone, 70% perchloric acid, concentrated ammonium (B1175870) hydroxide, dichloromethane, hexane (B92381).
-
Procedure:
-
Suspend D-Fructose and 2,2-dimethoxypropane in acetone in a round-bottomed flask.
-
Cool the flask in an ice bath for 15 minutes.
-
Add 70% perchloric acid in one portion and stir the resulting suspension for 6 hours at 0°C.
-
Neutralize the acid with concentrated ammonium hydroxide.
-
Remove the solvent by rotary evaporation to give a white solid.
-
Dissolve the solid in dichloromethane, wash with saturated sodium chloride solution, dry over sodium sulfate, filter, and concentrate.
-
Add boiling hexane and allow the product to crystallize upon cooling to room temperature and then to -25°C.
-
Isolate the solid by vacuum filtration and wash with cold hexane to give fine white needles.[4]
-
-
Yield: 51-52%[4]
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Data for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
The following table summarizes the reported NMR data for the thermodynamic isomer.
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| 5.70 (d, J=6.8Hz, 1H) | |
| 5.63 (d, J=6.4Hz, 1H) | |
| 4.67 (dd, J=6.8, 6.4Hz, 1H) | |
| 4.53 (dd, J=8.0, 2.1Hz, 1H) | |
| 4.32 (d, J=2.2Hz, 1H) | |
| 4.20 (d, J=7.9Hz, 1H) | |
| 3.71 (d, J=13.0Hz, 1H) | |
| 3.56 (d, J=13.0Hz, 1H) | |
| 1.41 (s, 3H) | Isopropylidene CH₃ |
| 1.35 (s, 3H) | Isopropylidene CH₃ |
| 1.35 (s, 3H) | Isopropylidene CH₃ |
| 1.27 (s, 3H) | Isopropylidene CH₃ |
Note: Complete and assigned ¹³C NMR data was not available in the provided search results.
Applications in Biochemical Research and Drug Development
This compound's unique stereochemistry and the presence of a reactive primary hydroxyl group make it a valuable tool in several areas of research.
Chiral Building Block in Asymmetric Synthesis
This compound serves as a versatile chiral template for the synthesis of a variety of enantiomerically pure compounds. Its rigid structure allows for high stereocontrol in reactions at the C-1 position.
A prime example of its utility is in the synthesis of the antiepileptic drug, Topiramate. This compound is a key starting material in the multi-step synthesis of this important pharmaceutical.[5] The synthesis involves the sulfamoylation of the primary hydroxyl group of this compound, followed by further transformations.
References
An In-depth Technical Guide on the Solubility and Stability of Diacetone Fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetone fructose (B13574), a key intermediate in the synthesis of various pharmaceuticals, including the antiepileptic drug topiramate, possesses physicochemical properties that are critical to its handling, purification, and formulation. This technical guide provides a comprehensive overview of the solubility and stability of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, the most common and thermodynamically stable isomer of diacetone fructose. This document summarizes available data on its solubility in various organic solvents and its stability under different environmental conditions, particularly pH and temperature. Detailed experimental protocols for determining these properties are also provided to aid researchers in their laboratory work.
Introduction
This compound (DAF), with the chemical formula C₁₂H₂₀O₆, is a crystalline solid derived from the reaction of fructose with acetone (B3395972) in the presence of an acid catalyst.[1] It exists as two primary isomers: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. The 2,3:4,5- isomer is the more thermally stable of the two.[1] A thorough understanding of the solubility and stability of this compound is paramount for its efficient synthesis, purification, storage, and use in subsequent chemical transformations. This guide aims to consolidate the available technical information and provide practical experimental methodologies for researchers and professionals in the field of drug development and organic synthesis.
Solubility of this compound
This compound is a white to off-white crystalline powder.[2][3] While qualitative descriptions of its solubility are available, quantitative data in the scientific literature is sparse. This section summarizes the known solubility characteristics and provides a general protocol for its quantitative determination.
Qualitative Solubility
This compound is reported to be soluble in a range of common organic solvents. This solubility is attributed to the presence of the isopropylidene groups, which impart a less polar character to the molecule compared to unprotected fructose.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [4][5] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [4][5] |
| Methanol | Soluble | [2][4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
Quantitative Solubility
Experimental Protocol for Determining Solubility
This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) or a UV detector at a low wavelength (as this compound lacks a strong chromophore).[7]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent at the specific temperature, typically expressed in g/100 mL or mg/mL.
-
Workflow for Solubility Determination:
Stability of this compound
The stability of this compound is a critical factor, particularly concerning its storage and its use in synthetic routes that may involve acidic or basic conditions. The primary degradation pathway for this compound is hydrolysis of the isopropylidene groups to regenerate fructose.
pH-Dependent Stability
This compound is susceptible to acid-catalyzed hydrolysis.[1] The rate of this hydrolysis is dependent on the pH of the medium. Strong acidic conditions can lead to rapid degradation.[1] While specific pH-rate profiles are not extensively documented in the literature, it is known that the hydrolysis is significantly slower at neutral and basic pH.
Table 2: Stability of this compound under Different pH Conditions
| Condition | Stability | Comments | Reference(s) |
| Acidic (e.g., HCl, H₂SO₄, Oxalic Acid) | Unstable | Hydrolyzes to fructose and acetone. Rate is dependent on acid strength and concentration. | [1] |
| Neutral | Relatively Stable | Hydrolysis is slow. | |
| Basic | Generally Stable | Less prone to hydrolysis compared to acidic conditions. |
Thermal Stability
The thermal stability of this compound is also an important consideration. The 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose isomer is known to be more thermally stable than the 1,2:4,5- isomer.[1] It is recommended to store this compound at low temperatures, such as -20°C, to minimize degradation over time.[8] It should also be stored in a dry environment, as the presence of moisture can facilitate hydrolysis.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical forced degradation study for this compound would involve subjecting the compound to a variety of stress conditions.
Experimental Protocol for Forced Degradation Study:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of a mineral acid (e.g., 0.1 M HCl).
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of a base (e.g., 0.1 M NaOH).
-
Maintain the solution at room temperature or elevated temperature and monitor for degradation over time.
-
Neutralize samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and analyze at different time intervals.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80 °C) for an extended period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV and visible light according to ICH guidelines.
-
Analyze the solution by HPLC and compare it to a control sample kept in the dark.
-
Workflow for Forced Degradation Studies:
Analytical Method for Stability Studies
A stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.
Recommended HPLC Method:
-
Column: A C18 column is generally suitable for the analysis of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reverse-phase chromatography of carbohydrates.
-
Detector: A Refractive Index (RI) detector is often used for carbohydrate analysis due to their lack of a strong UV chromophore. Alternatively, a UV detector at a low wavelength (e.g., 190-210 nm) or an Evaporative Light Scattering Detector (ELSD) can be employed.
-
Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. The specificity of the method should be confirmed by demonstrating that the degradation products are well-resolved from the parent compound.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound. While it is known to be soluble in several organic solvents and susceptible to acid-catalyzed hydrolysis, there is a clear need for more quantitative data in the scientific literature. The provided experimental protocols offer a starting point for researchers to generate this valuable data, which is essential for the efficient and reliable use of this compound in pharmaceutical development and other synthetic applications. Further studies to elucidate the kinetics of its degradation under various conditions would be highly beneficial to the scientific community.
References
- 1. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
- 2. CAS 20880-92-6: 2,3:4,5-Di-O-isopropylidene-β-D-fructopyra… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thermo Scientific Chemicals 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.be]
- 5. Diacetonefructose | 20880-92-6 [chemicalbook.com]
- 6. synthose.com [synthose.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Health consequences of fructose and its derivatives
An in-depth technical guide on the health consequences of fructose (B13574) and its derivatives, prepared for researchers, scientists, and drug development professionals.
Abstract
Fructose, a monosaccharide commonly found in fruits, honey, and increasingly in industrialized sweeteners such as sucrose (B13894) and high-fructose corn syrup (HFCS), has seen a dramatic rise in consumption in recent decades. This increase parallels the growing prevalence of metabolic diseases. Unlike glucose, which is utilized by virtually every cell in the body, fructose is metabolized almost exclusively in the liver. This unique metabolic pathway has profound physiological consequences. Hepatic metabolism of fructose by fructokinase bypasses the primary rate-limiting step of glycolysis, leading to a rapid and unregulated flux of carbon skeletons into pathways of de novo lipogenesis (DNL) and uric acid production. Chronic overconsumption of fructose is strongly implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, dyslipidemia, and cardiovascular disease.[1][2] Furthermore, emerging evidence highlights the role of fructose in altering the gut microbiota, increasing intestinal permeability, and promoting systemic inflammation.[3][4] This guide provides a comprehensive technical overview of the metabolic fate of fructose, details the signaling pathways involved, summarizes quantitative data from key human and animal studies, and describes relevant experimental protocols to facilitate further research in this critical area of metabolic health.
Hepatic Fructose Metabolism
The liver is the primary site for the metabolism of ingested fructose.[5] Upon entering hepatocytes, primarily via GLUT2 and GLUT5 transporters, fructose is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to fructose-1-phosphate (B91348) (F1P).[6] This initial step is critical as it traps fructose within the liver cells. The KHK-catalyzed reaction is rapid and not subject to the same negative feedback regulation that governs glycolysis, such as inhibition by ATP or citrate (B86180) that controls phosphofructokinase.[6] This lack of regulation allows for a rapid depletion of intracellular adenosine (B11128) triphosphate (ATP).[7][8]
Aldolase B then cleaves F1P into two triose-phosphate intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P can then enter the glycolysis/gluconeogenesis pathways. Because these intermediates enter glycolysis downstream of the main regulatory enzyme, phosphofructokinase, their flux into downstream pathways is largely uncontrolled, providing abundant substrate for both glucose/glycogen production and, significantly, de novo lipogenesis.[6]
Health Consequences and Underlying Mechanisms
Non-Alcoholic Fatty Liver Disease (NAFLD)
Excessive fructose consumption is a primary driver of NAFLD, characterized by the accumulation of triglycerides in the liver (hepatic steatosis).[1] Fructose promotes de novo lipogenesis by providing an unregulated source of acetyl-CoA, the building block for fatty acid synthesis, and by activating key lipogenic transcription factors.[7]
Signaling Pathway for De Novo Lipogenesis: Fructose metabolites activate Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7][9] These transcription factors upregulate the expression of critical lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), driving the synthesis of fatty acids and their subsequent esterification into triglycerides.[7]
Table 1: Human Studies on Fructose Consumption and NAFLD
| Study Population | Fructose Intervention | Duration | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| 49 patients with NAFLD, 24 controls | Dietary history assessment | Cross-sectional | Fructose consumption was ~2-3 fold higher in NAFLD patients (365 kcal/day vs. 170 kcal/day, p<0.05). | [10] |
| Healthy men | High-fructose diet | Short-term | Associated with increased de novo lipogenesis and liver fat accumulation. | [11] |
| Children with NAFLD | Fructose-containing beverages | N/A | Fructose consumption is associated with increased hepatic fat, inflammation, and possibly fibrosis. | [1][10] |
| Overweight subjects | Replacement of sugar-sweetened beverages (SSB) with artificially sweetened beverages | N/A | Decreased intrahepatocellular lipid concentrations. |[11] |
Insulin Resistance
Fructose consumption contributes significantly to both hepatic and systemic insulin resistance. The accumulation of lipid intermediates like diacylglycerol (DAG) in the liver, resulting from enhanced DNL, can activate protein kinase C ε (PKCε), which in turn impairs insulin receptor substrate 2 (IRS2) signaling, a key step in the insulin pathway.[12] Studies in rats have shown that fructose feeding leads to decreased protein and mRNA levels of the insulin receptor and IRS2 in the liver.[12] This effect appears to be independent of total caloric intake or weight gain.[12]
Hyperuricemia and Gout
The rapid phosphorylation of fructose by KHK depletes intracellular ATP. This triggers the activation of AMP deaminase, which degrades AMP into inosine (B1671953) monophosphate (IMP) and ultimately to uric acid.[8] This process can elevate serum uric acid levels within minutes of fructose ingestion.[8][13] Chronic hyperuricemia is a known cause of gout, a painful inflammatory arthritis, and is also an independent risk factor for hypertension and cardiovascular disease.[7][14]
Table 2: Fructose Intake and Serum Uric Acid Levels
| Study Design | Fructose Intervention | Participants | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| Randomized Crossover | 25g fructose drink | 10 healthy individuals | Serum uric acid was significantly higher after fructose vs. sucrose or isomaltulose from 30-120 min. | [15] |
| Observational (NHANES) | Consumption of sugar-sweetened soft drinks | Men | Consistent link between high fructose corn syrup soda consumption and higher serum uric acid. | [13] |
| Infusion Study | Fructose infusion (0.5 g/kg BW) | 8 healthy men, 4 gout patients | Observed elevated serum uric acid levels. | [16] |
| Prospective Study | >2 sugary sodas per day | Men | 85% higher risk for gout compared to <1 soda per month. |[13] |
Cardiovascular Disease
Fructose consumption is linked to several cardiovascular risk factors. The primary mechanism is through fructose-induced dyslipidemia, characterized by elevated fasting and postprandial triglycerides.[2][17] The liver packages triglycerides synthesized via DNL into very-low-density lipoproteins (VLDL), which are secreted into the bloodstream.[18] High levels of circulating triglycerides are a well-established risk factor for atherosclerotic cardiovascular disease. While some meta-analyses show inconsistent results, many studies, particularly those involving higher fructose doses, demonstrate a clear link between fructose intake and adverse lipid profiles.[19][20] A higher intake of total sugar and fructose has been associated with an increased risk of cardiovascular disease mortality.[21]
Impact on Gut Microbiota
The gut is the first site of interaction with dietary fructose. When fructose intake exceeds the absorptive capacity of the small intestine, the excess passes into the colon where it is fermented by the gut microbiota.[3] This can lead to dysbiosis, altering the composition and function of the microbial community. Studies in mice show that a high-fructose diet can decrease the abundance of beneficial Bacteroidetes and increase Proteobacteria.[3] Such alterations may impair the intestinal barrier, leading to increased permeability ("leaky gut") and allowing bacterial components like lipopolysaccharide (LPS) to enter portal circulation, which can trigger hepatic inflammation and contribute to NAFLD.[3][4]
Experimental Protocols and Models
Rodent Model of High-Fructose Diet-Induced Metabolic Syndrome
Rodent models are crucial for investigating the causal mechanisms of fructose-induced disease. A common protocol involves providing fructose in drinking water or as a component of a solid diet.
Typical Experimental Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.[22][23]
-
Acclimatization: Animals are housed for 1-2 weeks under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction Diet:
-
Control Group: Fed a standard chow diet.
-
Fructose Group: Fed a standard chow diet and provided with a 10-40% (w/v) fructose solution as their sole source of drinking water.[24]
-
High-Fat/High-Fructose Group: Fed a diet high in fat (e.g., 45-60% kcal from fat) and provided with a fructose solution to model the interaction of dietary components common in Western diets.[25][26]
-
-
Duration: The intervention typically lasts from 6 to 12 weeks to induce features of metabolic syndrome.[24][26]
-
Key Outcome Measures:
-
Metabolic Parameters: Weekly monitoring of body weight, food, and fluid intake. At the end of the study, measure fasting blood glucose, insulin, triglycerides, and cholesterol.
-
Insulin Resistance: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) during the final weeks of the protocol.
-
Liver Analysis: Harvest liver tissue for histological analysis (H&E and Oil Red O staining for steatosis), and measure hepatic triglyceride content.
-
Gene Expression: Use qPCR or Western blot to analyze the expression of key genes and proteins in metabolic pathways (e.g., KHK, SREBP-1c, FAS, ACC) in liver tissue.
-
Conclusion and Implications for Drug Development
The biochemical and physiological evidence strongly indicates that excessive consumption of fructose, particularly from added sugars, is a significant contributor to the epidemics of obesity, NAFLD, and type 2 diabetes. The unique hepatic metabolism of fructose, which bypasses key regulatory checkpoints, results in a metabolic state favoring lipogenesis, inflammation, and insulin resistance.
For drug development professionals, several nodes within the fructose metabolism and its downstream signaling pathways represent promising therapeutic targets:
-
Inhibition of Fructokinase (KHK): Blocking the first committed step of fructose metabolism could prevent all major downstream deleterious effects. KHK inhibitors are currently in clinical development and have shown promise in preventing fructose-induced metabolic disturbances in animal models.[27][28]
-
Targeting Lipogenic Pathways: Modulating the activity of transcription factors like SREBP-1c and ChREBP, or enzymes such as ACC and FAS, could reduce hepatic steatosis.
-
Ameliorating Gut Dysbiosis: Interventions that restore a healthy gut microbiome, such as targeted probiotics or prebiotics, may mitigate fructose-induced intestinal permeability and subsequent hepatic inflammation.
A deeper understanding of the mechanisms detailed in this guide is essential for developing effective strategies to prevent and treat the adverse health consequences of high fructose consumption.
References
- 1. Dietary fructose in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. The impact of dietary fructose on gut permeability, microbiota, abdominal adiposity, insulin signaling and reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease [frontiersin.org]
- 6. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Fructose Metabolism in Nonalcoholic Fatty Liver Disease [mdpi.com]
- 8. Fructose and Uric Acid: Major Mediators of Cardiovascular Disease Risk Starting at Pediatric Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructose and the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Fructose consumption as a risk factor for non-alcoholic fatty liver disease. [scholars.duke.edu]
- 11. openheart.bmj.com [openheart.bmj.com]
- 12. Fructose and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gout and Sugar: The Role of Fructose in Gout Flare-Ups [healthline.com]
- 14. New Research Exposes the Health Risks of Fructose and Sugary Drinks - American College of Cardiology [acc.org]
- 15. Acute effect of fructose, sucrose, and isomaltulose on uric acid metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Interaction Between Dietary Fructose and Gut Microbiota in Hyperuricemia and Gout [frontiersin.org]
- 17. Metabolic effects of dietary fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fructose, insulin resistance, and metabolic dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Fructose as a Cardiovascular Risk Factor: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. medicalnewsbulletin.com [medicalnewsbulletin.com]
- 22. Recent Developments in Rodent Models of High-Fructose Diet-Induced Metabolic Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 24. Recent Developments in Rodent Models of High-Fructose Diet-Induced Metabolic Syndrome: A Systematic Review [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. A novel mice model of metabolic syndrome: the high-fat-high-fructose diet-fed ICR mice [jstage.jst.go.jp]
- 27. The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sweet Science: How Insights into Fructose Metabolism Are Helping to Fight Liver Disease | Pfizer [pfizer.com]
Methodological & Application
Synthesis of Topiramate from Diacetone Fructose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Topiramate (B1683207), an anticonvulsant drug, utilizing 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (diacetone fructose) as the starting material. The following sections outline the primary synthetic strategies, present quantitative data for process optimization, and provide detailed experimental protocols and reaction mechanisms.
Introduction
Topiramate is a sulfamate-substituted monosaccharide that is widely used in the treatment of epilepsy and migraine. The synthesis of Topiramate from diacetone fructose (B13574) offers a stereochemically controlled route to the final product. This compound, a protected derivative of D-fructose, serves as a readily available and cost-effective chiral precursor. The primary transformations involve the sulfamoylation of the free hydroxyl group of this compound. This can be achieved through two main synthetic pathways: a two-step process via a chlorosulfonate intermediate and a one-pot reaction with sulfamide (B24259). This document details both methodologies, providing comparative data to aid in process selection and development.
Synthetic Strategies
There are two primary, well-documented strategies for the synthesis of Topiramate from this compound:
-
Method A: Two-Step Synthesis via Chlorosulfonate Intermediate: This is a widely employed method that involves the reaction of this compound with sulfuryl chloride in the presence of a base to form a chlorosulfonate intermediate. This intermediate is then reacted with ammonia (B1221849) to yield Topiramate.
-
Method B: One-Pot Synthesis with Sulfamide: This approach involves the direct reaction of this compound with sulfamide in the presence of a base and a suitable solvent to produce Topiramate in a single reactive step.
The choice between these methods may depend on factors such as desired purity, yield, process safety, and scalability.
Quantitative Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of Topiramate from this compound, allowing for a comparative analysis of different reaction conditions and their outcomes.
| Method | Key Reagents | Solvent(s) | Base | Yield (%) | Purity (%) | Reference |
| A1: Chlorosulfonate | Sulfuryl chloride, Ammonia gas | Toluene (B28343)/Methylene (B1212753) dichloride (9:1) | Pyridine (B92270) | 94 ± 3 | >99 | [1] |
| A2: Chlorosulfonate | Sulfuryl chloride, Ammonia gas | Xylene, Tetrahydrofuran (B95107) | Not specified | High | High | [2] |
| A3: Chlorosulfonate | Sulfuryl chloride, Aqueous ammonia | Toluene, Ethyl acetate | Pyridine | 43.0 | High | [3] |
| A4: Chlorosulfonate | Sulfuryl chloride, Ammonium (B1175870) acetate | Acetonitrile | - | >99.5 | >99.5 | [4] |
| B1: Sulfamide | Sulfuric diamide | Toluene | 2-Picoline | - | High | [5] |
| B2: Sulfamide | Sulfamide | o-Xylene | 4-tert-Butylpyridine | High | High | [6] |
Note: Yields and purities can vary based on reaction scale, purity of starting materials, and specific work-up and purification procedures.
Experimental Protocols
Method A: Two-Step Synthesis via Chlorosulfonate Intermediate
This protocol is a representative example of the two-step synthesis of Topiramate.
Step 1: Synthesis of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose Chlorosulfonate
-
In a reaction flask, dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (1 equivalent) in a 9:1 mixture of toluene and methylene dichloride.
-
Add pyridine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.2 equivalents) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, dilute sodium hydroxide (B78521) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose chlorosulfonate as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Topiramate
-
Dissolve the crude chlorosulfonate intermediate from Step 1 in a 9:1 mixture of tetrahydrofuran and methylene dichloride.
-
In a sealed reaction vessel, pass ammonia gas through the solution at room temperature until the pressure remains constant, indicating saturation.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC for the disappearance of the chlorosulfonate intermediate.
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude Topiramate.
-
Purify the crude product by recrystallization from a suitable solvent system, such as absolute ethanol (B145695) and cyclohexane, to yield pure Topiramate.[1]
Method B: One-Pot Synthesis with Sulfamide
This protocol provides a more direct route to Topiramate.
-
To a reaction flask, add this compound (1 equivalent), sulfamide (2 equivalents), and 2-picoline (2 equivalents).[5]
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with an aqueous solution of sodium hydroxide (1M).
-
Separate the aqueous layer and neutralize it with a 6M aqueous solution of hydrochloric acid, which will cause the Topiramate to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum at 50°C to obtain crude Topiramate.
-
Further purification can be achieved by recrystallization from a mixture of isopropanol (B130326) and water.
Reaction Pathways and Mechanisms
The following diagrams illustrate the synthetic pathways and a proposed reaction mechanism.
Caption: Overview of the two main synthetic pathways to Topiramate from this compound.
Caption: Proposed reaction mechanism for the synthesis of Topiramate using sulfamide and 2-picoline.[5]
Purification and Characterization
Purification of the crude Topiramate is crucial to obtain a product of high purity suitable for pharmaceutical applications.
-
Recrystallization: The most common method for purifying crude Topiramate is recrystallization. A variety of solvent systems have been reported, including:
-
Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess the purity of the crystalline solid.
-
Safety Considerations
-
Sulfuryl chloride is a corrosive and toxic reagent. It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Ammonia gas is a corrosive and toxic gas. It should be handled in a well-ventilated area or a fume hood.
-
Organic solvents such as toluene, methylene dichloride, and tetrahydrofuran are flammable and may be toxic. Appropriate safety precautions should be taken to avoid ignition sources and inhalation of vapors.
-
It is highly recommended to consult the Safety Data Sheets (SDS) for all reagents and solvents used in these protocols before commencing any experimental work.
References
- 1. CN101450951A - Method for producing topiramate - Google Patents [patents.google.com]
- 2. US8748594B2 - Process for the preparation and purification of topiramate - Google Patents [patents.google.com]
- 3. CN101045740A - Preparation method of topiramate - Google Patents [patents.google.com]
- 4. CN105566405A - Preparation method of high-purity topiramate - Google Patents [patents.google.com]
- 5. sid.ir [sid.ir]
- 6. WO2004078769A1 - Process for the preparation of anticonvulsant derivatives of topiramate - Google Patents [patents.google.com]
- 7. WO2007108009A1 - A process for purification of topiramate - Google Patents [patents.google.com]
Application Notes and Protocols: Diacetone Fructose as a Chiral Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diacetone fructose (B13574), formally known as 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, is a versatile and commercially available chiral building block derived from D-fructose. Its rigid pyranose structure, with two isopropylidene protecting groups, leaves the anomeric hydroxyl group at C-1 and the hydroxymethyl group at C-6 available for chemical modification. This unique structural feature, combined with its inherent chirality, makes diacetone fructose an invaluable starting material and chiral auxiliary in a variety of stereoselective transformations. These transformations are crucial in the synthesis of complex carbohydrates, natural products, and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound.
Application 1: Synthesis of the Anticonvulsant Drug Topiramate
Application Note: this compound is a key starting material in the industrial synthesis of Topiramate, a widely used anticonvulsant medication. The synthesis involves the sulfamoylation of the free hydroxyl group of this compound. Several synthetic routes have been developed, with a common strategy involving the reaction of this compound with a sulfamoylating agent. A two-step process involving initial reaction with sulfuryl chloride to form a chlorosulfate (B8482658) intermediate, followed by amination, is a frequently employed method. Alternatively, a one-pot synthesis using sulfamide (B24259) in the presence of a base has also been reported. The chirality of Topiramate is directly derived from the D-fructose backbone.
Key Synthetic Pathway for Topiramate from this compound:
Caption: Two-step synthesis of Topiramate from this compound.
Quantitative Data for Topiramate Synthesis:
| Step | Reagents and Conditions | Solvent | Yield | Reference |
| Chlorosulfate Formation | This compound, Sulfuryl chloride (1.0-1.8 eq.), Pyridine (B92270) (1.0-1.5 eq.), 0-40 °C | Toluene/Methylene (B1212753) chloride (e.g., 9:1) | High (intermediate) | [1] |
| Amination | Chlorosulfate intermediate, Ammonia (B1221849) | Tetrahydrofuran/Methylene chloride (e.g., 9:1) | >90% (overall) | [1] |
| One-Pot Synthesis | This compound, Sulfamide (1.5-3.0 eq.), Pyridine, 155 °C | o-Xylene | Variable (product formed) | [2] |
Experimental Protocol: Two-Step Synthesis of Topiramate
Step 1: Formation of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose-1-O-chlorosulfate [1]
-
To a solution of this compound (1.0 eq.) in a mixed solvent of toluene and methylene chloride (9:1 v/v), add pyridine (1.2 eq.) under an inert atmosphere (e.g., Nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.5 eq.) in methylene chloride to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the chlorosulfate intermediate is typically used directly in the next step without isolation.
Step 2: Amination to form Topiramate [1]
-
Cool the reaction mixture from Step 1 to below 0 °C.
-
Introduce ammonia gas into the reaction vessel under controlled pressure (0.1-0.5 atm) while vigorously stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue the introduction of ammonia until the reaction is complete (monitor by TLC or HPLC).
-
After completion, quench the reaction by the careful addition of water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Topiramate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/cyclohexane) to yield pure Topiramate. The final product can be dried under vacuum at 45 °C.[1]
Application 2: Fructose-Derived Chiral Ketone Catalyst for Asymmetric Epoxidation
Application Note: The chiral environment provided by this compound can be exploited to create effective asymmetric catalysts. A notable example is the Shi catalyst, a fructose-derived ketone that catalyzes the asymmetric epoxidation of a wide range of olefins with high enantioselectivity, using Oxone as the primary oxidant. The catalyst is synthesized from a protected fructose derivative, and its catalytic activity relies on the in-situ formation of a chiral dioxirane. This methodology provides a powerful tool for accessing enantiomerically enriched epoxides, which are versatile intermediates in organic synthesis.
Workflow for Asymmetric Epoxidation using a Fructose-Derived Catalyst:
Caption: Synthesis and application of the fructose-derived ketone catalyst.
Quantitative Data for Asymmetric Epoxidation:
| Olefin Substrate | Catalyst Loading (mol%) | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-β-Methylstyrene | 30 | CH₃CN/aq. EDTA | 92 | 92 |
| 1-Phenylcyclohexene | 30 | CH₃CN/aq. EDTA | 95 | 95 |
| trans-Stilbene | 30 | CH₃CN/aq. EDTA | 90 | 87 |
| Indene | 30 | CH₃CN/aq. EDTA | 85 | 88 |
Data obtained from representative procedures.
Experimental Protocol: Preparation and Use of a Fructose-Derived Ketone Catalyst
Part A: Synthesis of the Fructose-Derived Ketone Catalyst (adapted from a procedure starting with D-fructose)[]
-
Acetonation: D-fructose is first converted to this compound using acetone (B3395972) and an acid catalyst (e.g., concentrated sulfuric acid).[]
-
Oxidation: The free hydroxyl group of a this compound isomer (1,2:4,5-di-O-isopropylidene-β-D-fructopyranose) is oxidized to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in the presence of a molecular sieve.[]
-
Selective Hydrolysis: The resulting ketone is subjected to selective hydrolysis using acetic acid, water, and zinc chloride to remove one of the isopropylidene groups.[]
-
Esterification: The newly formed diol is then esterified with acetic anhydride (B1165640) to yield the final fructose-derived chiral ketone catalyst.[]
Part B: Asymmetric Epoxidation of trans-β-Methylstyrene
-
In a round-bottom flask, dissolve trans-β-methylstyrene (1.0 eq.) in acetonitrile.
-
Add a solution of the fructose-derived ketone catalyst (0.3 eq.) in acetonitrile.
-
Prepare a buffered solution of Oxone (potassium peroxymonosulfate, 1.5 eq.) in an aqueous EDTA solution.
-
Cool the reaction mixture to 0 °C and add the Oxone solution dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the enantiomerically enriched epoxide.
-
Determine the enantiomeric excess by chiral HPLC or NMR analysis using a chiral shift reagent.
Application 3: this compound as a Chiral Scaffold in Asymmetric Reactions
Application Note: The rigid, chiral structure of this compound makes it an excellent scaffold for controlling the stereochemical outcome of various reactions, such as Diels-Alder and Michael additions. In these applications, a reactive functional group is attached to the this compound moiety. The bulky and well-defined stereochemistry of the fructose backbone then directs the approach of incoming reagents, leading to high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. While specific, universally applicable protocols are diverse, the general principle involves leveraging the steric hindrance of the this compound unit to favor the formation of one stereoisomer over others.
Logical Workflow for this compound as a Chiral Auxiliary:
Caption: General workflow for using this compound as a chiral auxiliary.
Example Application: Diastereoselective Diels-Alder Reaction
While a detailed universal protocol is substrate-dependent, the following outlines the general steps for a Diels-Alder reaction using a this compound-derived dienophile.[4]
-
Preparation of the Chiral Dienophile: The free hydroxyl group of this compound is acylated with a dienophilic moiety (e.g., fumaric acid derivative) to form the chiral substrate.
-
Diels-Alder Reaction: The chiral dienophile is reacted with a suitable diene in the presence or absence of a Lewis acid catalyst. The reaction temperature and time are optimized to maximize diastereoselectivity.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and unreacted starting materials. The diastereomeric products are separated by chromatography.
-
Cleavage of the Auxiliary: The major diastereomer is subjected to a cleavage reaction (e.g., hydrolysis or reduction) to remove the this compound auxiliary and afford the enantiomerically enriched cycloadduct.
This compound is a powerful and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its utility as a key intermediate in the synthesis of the drug Topiramate, its role in the formation of highly effective asymmetric epoxidation catalysts, and its application as a chiral scaffold demonstrate its broad applicability. The protocols and data presented herein provide a foundation for researchers to explore and exploit the unique properties of this chiral building block in the development of novel and efficient synthetic methodologies.
References
- 1. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. Collection - Highly Diastereoselective DielsâAlder Reactions Using a Fructose Diacetonide Chiral Scaffold - The Journal of Organic Chemistry - Figshare [figshare.com]
Application Notes and Protocols: Diacetone Fructose as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone fructose (B13574), a derivative of D-fructose, serves as a crucial chiral building block and a protective agent for hydroxyl groups in organic synthesis.[1] Its primary application lies in carbohydrate chemistry, where the formation of two isopropylidene ketals enhances stability and solubility in organic solvents.[2] This protection strategy is fundamental in multi-step syntheses, enabling selective modifications at other positions of a molecule.[1]
Diacetone fructose typically exists in two main isomeric forms: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. The formation of these isomers is dependent on the reaction conditions, with the 1,2:4,5-isomer being the kinetic product and the 2,3:4,5-isomer being the thermodynamic product.[3] The choice of isomer can be critical for subsequent synthetic steps. This document provides detailed protocols for the synthesis, application, and deprotection of this compound as a protecting group.
Synthesis of this compound Isomers
The synthesis of this compound involves the acid-catalyzed reaction of D-fructose with acetone. The choice of acid catalyst and reaction conditions dictates which isomer is predominantly formed.
Experimental Protocols
Protocol 2.1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)
This protocol is adapted from a procedure favoring the formation of the kinetic isomer.[3]
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a magnetic stirrer, suspend D-fructose (18.0 g, 100 mmol) in 350 mL of acetone.
-
Cooling: Cool the suspension in an ice bath for 15 minutes.
-
Catalyst Addition: To the cooled and stirred suspension, add 4.3 mL of 70% perchloric acid in one portion.
-
Reaction: Continue stirring the suspension at 0°C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Neutralize the acid by adding 4.8 mL of concentrated ammonium (B1175870) hydroxide.
-
Work-up: Remove the solvent by rotary evaporation at 25°C to yield a white solid. Dissolve this solid in 200 mL of dichloromethane (B109758) (CH₂Cl₂) and wash with two 50-mL portions of saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate by rotary evaporation at 25°C until the total volume is approximately 40 mL. Add 100 mL of boiling hexane (B92381) to induce crystallization. Allow the flask to cool to room temperature and then cool to -25°C for 4 hours to maximize crystallization.
-
Isolation: Isolate the product by vacuum filtration, washing with cold (-25°C) hexane to afford the title compound as fine white needles.
Protocol 2.2: Synthesis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Thermodynamic Product)
This protocol utilizes sulfuric acid and is adapted from a procedure by Brady for the synthesis of the thermodynamically more stable isomer.[4]
-
Reaction Setup: In a suitable flask, dissolve D-fructose in acetone.
-
Catalyst Addition: Add concentrated sulfuric acid to the solution. Higher concentrations of acid and longer reaction times favor the formation of the 2,3:4,5-isomer.
-
Reaction: Stir the mixture at room temperature. The reaction can be monitored by TLC until the starting material is consumed and the desired product is the major component.
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Data Presentation: Synthesis of this compound
| Isomer | Reactants | Catalyst | Temperature | Reaction Time | Typical Yield | Reference |
| 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | D-Fructose, Acetone | 70% Perchloric Acid | 0°C | 6 hours | 51-52% | [3] |
| 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | D-Fructose, Acetone | Sulfuric Acid | Room Temp. | 3-24 hours | Not specified | [4] |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Protecting Diols via Transacetalization
This compound can be used to protect vicinal diols through a process called transacetalization. In this acid-catalyzed equilibrium reaction, the isopropylidene groups are transferred from the fructose backbone to the target diol. This method is particularly useful when the diol is sensitive to the conditions required for direct acetonide formation from acetone.
Generalized Experimental Protocol
Protocol 3.1: Protection of a Vicinal Diol using this compound
-
Reaction Setup: In a round-bottom flask, dissolve the diol (1.0 eq) and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction can be driven to completion by removing the liberated fructose derivative, which may precipitate or can be removed during work-up. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).
-
Extraction: Dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting protected diol by column chromatography on silica (B1680970) gel.
Visualization: Transacetalization Reaction
Caption: Acid-catalyzed transacetalization for diol protection.
Deprotection of this compound
The isopropylidene groups of this compound are labile to acidic conditions, allowing for their removal to regenerate the hydroxyl groups. The deprotection can be achieved using various acidic reagents.
Experimental Protocols
Protocol 4.1: Deprotection using Aqueous Acetic Acid
This protocol is adapted from a procedure for the selective hydrolysis of a related diacetone sugar.[4]
-
Reaction Setup: Dissolve the this compound-protected compound (1 eq) in 40% aqueous acetic acid in a round-bottom flask.
-
Heating: Place the flask in a preheated water bath at 70°C and stir the mixture for approximately 55 minutes, or until TLC indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Remove the bulk of the acetic acid and water using a rotary evaporator. To remove residual acetic acid, co-distill with a mixture of toluene (B28343) and methanol (B129727) (1:2 v/v).
-
Extraction: Extract the residue with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification can be done by column chromatography if necessary.
Protocol 4.2: Deprotection using an Ion-Exchange Resin
This method uses a solid-supported acid catalyst, which simplifies the work-up.[3]
-
Reaction Setup: Dissolve the this compound-protected compound in methanol to a concentration of about 0.1 M.
-
Catalyst Addition: Add Dowex 50WX2 ion-exchange resin (typically 1-2 grams of resin per gram of substrate).
-
Reaction: Stir the mixture at 55°C and monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Work-up: Cool the mixture to room temperature and remove the resin by filtration.
-
Isolation: Wash the resin thoroughly with methanol. Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain the deprotected product.
Data Presentation: Deprotection Conditions
| Reagent | Solvent | Temperature | Reaction Time | Work-up | Reference |
| 40% Acetic Acid | Water | 70°C | ~1 hour | Neutralization, Extraction | [4] |
| Dowex 50WX2 Resin | Methanol | 55°C | 3-5 hours | Filtration | [3] |
| Trifluoroacetic Acid / Acetic Anhydride | Acetonitrile | Not specified | 24 hours | Not specified | [5] |
Visualization: Deprotection Workflow
Caption: General workflow for the deprotection of this compound.
Stability Profile
The this compound protecting group exhibits stability under a range of conditions, which is crucial for its application in multi-step synthesis.
| Condition | Reagents | Stability | Notes |
| Acidic | Strong acids (e.g., H₂SO₄, HCl), Lewis acids, aqueous acetic acid | Labile | Cleavage occurs readily. |
| Basic | Strong bases (e.g., NaH, NaOH), amines | Stable | Generally stable to non-aqueous basic conditions. |
| Oxidative | Common oxidizing agents (e.g., PCC, Swern) | Generally Stable | The acetal (B89532) functionality is typically resistant to oxidation. |
| Reductive | Catalytic hydrogenation (e.g., H₂, Pd/C), hydride reagents (e.g., NaBH₄, LiAlH₄) | Stable | The acetal is stable to standard reduction conditions. |
| Nucleophilic | Grignard reagents, organolithiums | Stable | The protecting group is designed to be stable to these reagents. |
Logical Workflow for Protecting Group Selection
The decision to use this compound as a protecting group depends on the specific requirements of the synthetic route.
Caption: Logical steps for selecting this compound as a protecting group.
References
Application Notes and Protocols: Diacetone Fructose in the Synthesis of Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone fructose (B13574), a readily available and cost-effective chiral building block derived from D-fructose, has emerged as a versatile starting material in the stereoselective synthesis of various bioactive molecules, including a significant class of therapeutic agents known as glycosidase inhibitors. Its rigid pyranose structure with selectively protected hydroxyl groups at the C-1, C-2 and C-4, C-5 positions makes it an ideal precursor for the synthesis of iminosugars and other carbohydrate mimetics. These compounds are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, glycoprotein (B1211001) processing, and viral lifecycle. Consequently, glycosidase inhibitors have found applications in the management of diabetes, viral infections, and certain types of cancer.
This document provides detailed application notes and experimental protocols for the synthesis of representative glycosidase inhibitors utilizing diacetone fructose as the key chiral synthon.
Data Presentation
The following table summarizes key quantitative data for the synthesis of representative glycosidase inhibitors starting from this compound and its derivatives, along with their corresponding inhibitory activities against target glycosidases.
| Target Compound | Starting Material | Key Transformation(s) | Overall Yield (%) | Target Glycosidase | IC50 (µM) |
| 1-Deoxymannojirimycin (B1202084) (DMJ) Precursor | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose | Mitsunobu reaction, nitrone formation | ~55% (from D-fructose) | α-Mannosidase | - |
| Poly-hydroxypyrolidine Inhibitor | 5-Azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-d-fructopyranose | Glycosylation, reductive amination | Not Reported | M. tuberculosis GlgE | Ki = 237 ± 27 |
| 1-Deoxynojirimycin (DNJ) | Diacetone-D-glucose* | Azide (B81097) displacement, reduction, cyclization | ~40-50% | α-Glucosidase (yeast) | 8.15 ± 0.12[1] |
Note: Data for 1-Deoxynojirimycin (DNJ) is included for comparative purposes as it represents a common target for which detailed synthetic protocols from protected monosaccharides are available. The synthesis can be adapted from this compound.
Experimental Protocols
Protocol 1: Synthesis of a 1-Deoxymannojirimycin (DMJ) Precursor from this compound
This protocol outlines the synthesis of a key nitrone intermediate, a precursor to the potent α-mannosidase inhibitor 1-deoxymannojirimycin (DMJ), starting from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (this compound).
Step 1: Benzylation of this compound
-
To a solution of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl (B1604629) bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-O-benzyl-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
Step 2: Selective Deprotection
-
Dissolve the product from Step 1 in a mixture of acetic acid and water (e.g., 80% acetic acid).
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the partially deprotected diol.
Step 3: Introduction of the Azide at C-5 with Inversion of Configuration (Mitsunobu Reaction)
-
Dissolve the diol from Step 2 in anhydrous tetrahydrofuran (B95107) (THF).
-
Add triphenylphosphine (B44618) (1.5 eq) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) at 0 °C.
-
Add a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the C-5 azide.
Step 4: Reduction of the Azide and Intramolecular Reductive Amination
-
Dissolve the azide from Step 3 in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate. The resulting amine will spontaneously cyclize to form the iminosugar precursor.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Synthesized inhibitor compound
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in phosphate buffer.
-
In a 96-well microplate, add a defined volume of the inhibitor solution (or buffer for control) to each well.
-
Add the α-glucosidase solution to each well and pre-incubate for 10-15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Mandatory Visualization
Caption: Synthetic workflow for a 1-Deoxymannojirimycin precursor from this compound.
Caption: Competitive inhibition mechanism of α-glucosidase by an iminosugar inhibitor.
Conclusion
This compound stands as a valuable and versatile chiral precursor for the asymmetric synthesis of a diverse array of glycosidase inhibitors. The protocols and data presented herein offer a foundational resource for researchers engaged in medicinal chemistry and drug discovery. The strategic manipulation of the hydroxyl groups of this compound allows for the stereocontrolled introduction of nitrogen functionalities, leading to the formation of iminosugars that effectively mimic the transition state of glycosidase-catalyzed reactions. Further exploration of synthetic routes starting from this accessible chiral building block holds significant promise for the development of novel and potent therapeutic agents targeting carbohydrate-mediated diseases.
References
Application Notes and Protocols: The Role of Diacetone Fructose in Pharmaceutical Development
Introduction
Diacetone fructose (B13574), formally known as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, is a versatile and economically significant chiral building block derived from D-fructose.[1] Its structure features two isopropylidene groups that protect the reactive hydroxyl groups of the fructose backbone.[2] This protective strategy is fundamental in multi-step syntheses, as it allows for selective chemical modifications at specific positions, making it an invaluable intermediate in carbohydrate chemistry and pharmaceutical development.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data regarding the use of diacetone fructose in the synthesis of pharmaceuticals and as a component in drug formulations.
Application Notes
Chiral Synthon for Complex Pharmaceutical Intermediates
The primary application of this compound in pharmaceutical development is its role as a chiral building block.[4][][6] The two isopropylidene groups serve a dual purpose: they protect the hydroxyl groups from unwanted reactions and modulate the compound's lipophilicity, which facilitates purification via crystallization.[2] This protective strategy is crucial for achieving high regioselectivity in complex syntheses.[2] Consequently, this compound is a key starting material for creating intricate molecules such as glycosides, oligosaccharides, and other biologically active compounds.[3][7]
Key Intermediate in the Synthesis of Topiramate
This compound is most notably used as the penultimate intermediate in the industrial production of Topiramate, a widely used anticonvulsant and antiepileptic drug.[2][8] The synthesis involves the sulfamation of this compound, followed by deprotection, to install the drug's critical sulfamate (B1201201) moieties.[2] The stereochemical rigidity of the this compound scaffold is advantageous as it prevents racemization during the sulfamation step.[2]
Figure 1: Synthetic pathway from this compound to Topiramate.
Precursor for Emerging Therapeutics
Recent research and patent analyses highlight the potential of this compound in novel therapeutic applications:
-
Prodrug Design: The isopropylidene groups can be used to mask polar hydroxyl groups in nucleoside analogs, a strategy aimed at enhancing their ability to penetrate the blood-brain barrier.[2]
-
Glycoconjugate Vaccines: The inherent stability of this compound makes it a promising candidate for use as a carrier for carbohydrate-based antigens in the development of glycoconjugate vaccines.[2]
-
Enzyme Inhibitors: As a versatile scaffold, this compound serves as a precursor for synthesizing aza- and thiosugars, which are analogues of interest in drug development due to their potential to act as enzyme inhibitors.[1] Chiral ketones derived from fructose are also effective catalysts for asymmetric epoxidation reactions to produce chiral intermediates.[9][10]
Figure 2: Potential applications of this compound as a chiral building block.
Pharmaceutical Excipient and Stabilizing Agent
Beyond its role in synthesis, this compound is utilized as a stabilizing agent and excipient in pharmaceutical formulations.[7] Its properties can improve the solubility of active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[7] In biotechnology, it also serves as an effective cryoprotectant for the preservation of biological samples, such as cells and tissues, by preventing the formation of damaging ice crystals during freezing.[11]
Data Presentation
Quantitative data related to this compound and its synthesis are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 20880-92-6 | [7][12] |
| Molecular Formula | C₁₂H₂₀O₆ | [7][12] |
| Molecular Weight | 260.28 g/mol | [7][12] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Purity | ≥ 98.0% | [7] |
| Solubility | Soluble in water, chloroform, acetone (B3395972), ethyl acetate, methanol (B129727) |[8][12] |
Table 2: Key Industrial Process Parameters for this compound Synthesis Data from an industrial study for a batch process to produce a Topiramate precursor.[2]
| Parameter | Specification | Reference(s) |
|---|---|---|
| Starting Material | D-Fructose | |
| Reaction Yield | > 85% | [2] |
| Annual Production Target | 20,000 kg/year (Topiramate) | [2] |
| Batch Size (DAF) | 3,500 kg | [2] |
| Annual Batches | 40 | [2] |
| Reactor Volume | 6,000 L (2 parallel units) | [2] |
| Cycle Time per Batch | 72 hours |[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and modification of this compound.
Protocol 1: Synthesis of this compound (DAF)
This protocol describes the acid-catalyzed ketalization of D-fructose.[2][13]
Materials:
-
D-Fructose
-
Acetone (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Suspend D-fructose in a 10-fold excess of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to act as the catalyst (typically 0.5–1.0 wt% relative to fructose). Maintain the temperature below 30 °C.[2]
-
Allow the reaction mixture to stir at room temperature (25-30 °C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the mixture to remove any salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess acetone.
-
The resulting syrup or solid can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane (B81311) or an ethanol/water mixture) to yield pure this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of this compound Chlorosulfate
This protocol describes a key step in the synthesis of Topiramate, the formation of the chlorosulfate intermediate.[14]
Materials:
-
This compound (DAF)
-
Glyme (1,2-dimethoxyethane)
-
Sulfuryl chloride (SO₂Cl₂)
-
Three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, nitrogen source
Procedure:
-
Fit a 5000 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel. Ensure the system is under a low-pressure nitrogen atmosphere.
-
Add DAF (e.g., 825 g, 3.17 moles), glyme (1915 g), and pyridine (263.5 g, 3.33 moles) to the flask.[14]
-
Stir the mixture at 25 °C until complete dissolution of the DAF is observed.[14]
-
Cool the flask in an appropriate bath to maintain a desired reaction temperature (e.g., -5 °C to 5 °C).
-
Slowly add sulfuryl chloride (SO₂Cl₂) to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Monitor the formation of the product, diacetone-β-D-fructose chlorosulfate, by GC or TLC analysis.[14]
-
Upon completion, the reaction mixture containing the chlorosulfate product and pyridine hydrochloride precipitate is typically used directly in the next step of the Topiramate synthesis (amination).[14]
Protocol 3: Representative Functionalization - Benzylation of a Protected Sugar
This protocol, adapted from the benzylation of the related diacetone-D-glucose, demonstrates a common method for modifying the free hydroxyl group on a protected sugar scaffold like this compound.[1]
Materials:
-
Diacetone-sugar (e.g., Diacetone-D-glucose)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl (B1604629) bromide (BnBr)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen source
Procedure:
-
Dissolve the diacetone-sugar (1.0 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the solution. Allow the mixture to stir for 30-60 minutes at room temperature to form the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[15]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, careful addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 3-O-benzyl derivative.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. indiamart.com [indiamart.com]
- 9. CN105884839A - Synthesis method of fructose-derived chiral ketone catalyst - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Diacetonefructose | 20880-92-6 [chemicalbook.com]
- 13. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
- 14. US7196209B2 - Continuous process for the preparation of fructopyranose sulfamate derivatives - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Diacetone Fructose: Application Notes and Protocols for Cosmetic and Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetone fructose (B13574), a derivative of fructose, is increasingly recognized in the cosmetic and skincare industry for its functional properties as a humectant and moisturizing agent.[1][2] Its ability to attract and retain moisture makes it a valuable ingredient in formulations aimed at improving skin hydration and overall texture. This document provides an overview of its applications, formulation guidelines, and suggested protocols for evaluation, based on available information and general cosmetic science principles. It is important to note that while diacetone fructose is commercially available for cosmetic use, detailed public scientific literature on its specific efficacy, mechanism of action, and quantitative performance in skincare is limited.
Physicochemical Properties and Function
This compound is a white to off-white powder soluble in various solvents including chloroform, ethyl acetate, and methanol. Its primary function in skincare is as a humectant, drawing moisture from the environment to the skin's surface, thereby helping to maintain hydration levels and promote a smoother, more supple complexion.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20880-92-6 |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, ethyl acetate, methanol |
Applications in Cosmetic and Skincare Formulations
This compound can be incorporated into a variety of skincare products to enhance their moisturizing properties.
-
Moisturizers (Creams and Lotions): As a primary or secondary humectant to provide and maintain skin hydration.
-
Serums: In hydrating serums to boost moisture content and improve skin feel.
-
Cleansers: To mitigate the drying effects of surfactants.
-
Masks: In hydrating facial masks to provide an intensive moisture treatment.
Formulation Guidelines
Concentration: The optimal concentration of this compound in a formulation is not well-documented in publicly available literature. It is recommended to start with low concentrations (e.g., 1-5%) and optimize based on stability, sensory characteristics, and desired hydrating effect.
pH: The stability of this compound in relation to pH in cosmetic formulations is not specified in the available literature. As with most sugar-based molecules, extremes of pH should be avoided to prevent hydrolysis. It is recommended to maintain the formulation pH between 4.5 and 6.5.
Temperature: Avoid prolonged exposure to high temperatures during formulation, as this may lead to degradation. It is advisable to add this compound to the water phase at a temperature below 40°C.
Compatibility: this compound is generally compatible with common cosmetic ingredients. However, compatibility testing with other ingredients in the final formulation is always recommended.
Experimental Protocols
The following are suggested, generalized protocols for evaluating the efficacy and stability of formulations containing this compound. These are not based on specific published studies for this ingredient but rather on standard methods in cosmetic science.
Protocol 1: Evaluation of Skin Hydration (In-Vivo)
Objective: To assess the short-term and long-term moisturizing effects of a cosmetic formulation containing this compound.
Methodology:
-
Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived dry skin.
-
Test Areas: Demarcate test areas on the volar forearm of each subject.
-
Instrumentation: Use a Corneometer® to measure skin surface hydration and a Tewameter® to measure Transepidermal Water Loss (TEWL).
-
Baseline Measurement: Record baseline hydration and TEWL readings for all test areas.
-
Product Application: Apply a standardized amount of the test formulation (containing this compound) and a placebo (vehicle without this compound) to the designated test areas. One area should remain untreated as a control.
-
Measurements:
-
Short-term: Measure hydration and TEWL at 1, 2, 4, and 8 hours post-application.
-
Long-term: Instruct subjects to apply the products twice daily for a period of 4 weeks. Measure hydration and TEWL at weekly intervals.
-
-
Data Analysis: Statistically compare the changes in hydration and TEWL from baseline for the test formulation, placebo, and untreated control areas.
Table 2: Hypothetical Data Presentation for Skin Hydration Study
| Time Point | % Change in Hydration (Test Formulation) | % Change in Hydration (Placebo) | % Change in TEWL (Test Formulation) | % Change in TEWL (Placebo) |
| 1 Hour | +X% | +Y% | -A% | -B% |
| 8 Hours | +X% | +Y% | -A% | -B% |
| Week 4 | +X% | +Y% | -A% | -B% |
Protocol 2: Stability Testing of a Formulation Containing this compound
Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing this compound under various conditions.
Methodology:
-
Sample Preparation: Prepare the final formulation containing this compound.
-
Storage Conditions: Store samples under the following conditions for a period of 3 months:
-
Room Temperature (20-25°C)
-
Elevated Temperature (40°C)
-
Reduced Temperature (4°C)
-
Freeze-Thaw Cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles)
-
Light Exposure (in a light box with controlled UV and visible light)
-
-
Evaluation Parameters: At specified intervals (e.g., 1, 2, and 3 months), evaluate the samples for the following:
-
Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Stability: Concentration of this compound using an appropriate analytical method (e.g., HPLC-RID).
-
-
Data Analysis: Compare the results at each time point to the initial measurements to determine any significant changes.
Mechanism of Action (Hypothesized)
While specific signaling pathways modulated by topical this compound have not been elucidated in the literature, its primary mechanism is believed to be its humectant nature. By binding to water molecules, it helps to increase the water content of the stratum corneum, the outermost layer of the skin.
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for developing and evaluating a cosmetic formulation containing this compound.
Safety and Regulatory
There is no specific safety assessment for this compound in cosmetics available from regulatory bodies like the Cosmetic Ingredient Review (CIR) Panel. However, fructose itself is listed by the U.S. Food and Drug Administration (FDA) as a Generally Recognized as Safe (GRAS) food substance. As with any new ingredient, it is crucial to conduct appropriate safety testing, such as human repeat insult patch testing (HRIPT), to ensure the final formulation is non-irritating and non-sensitizing.
Conclusion
This compound shows promise as a humectant in cosmetic and skincare formulations. Its primary benefit lies in its ability to enhance skin hydration. While extensive, publicly available scientific data on its specific performance and mechanism of action is currently lacking, the general principles of cosmetic science can be applied to formulate and evaluate products containing this ingredient. Further research is warranted to fully characterize its efficacy, optimal use concentrations, and potential secondary benefits for the skin. Researchers and formulators are encouraged to conduct their own studies to substantiate claims and ensure product safety and stability.
References
Application Note: A Novel Continuous Flow Process for the Synthesis of Fructopyranose Sulfamate Derivatives Utilizing a Diamine-functionalized Adsorbent for Flow (DAF)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a novel, continuous flow process for the efficient and scalable synthesis of fructopyranose sulfamate (B1201201) derivatives, a class of compounds with significant therapeutic potential. The process leverages a packed-bed reactor containing a Diamine-functionalized Adsorbent for Flow (DAF) for in-line purification, which effectively scavenges acidic by-products and unreacted reagents. This integrated approach minimizes downstream processing, improves product purity, and enhances overall process safety and efficiency compared to traditional batch methods. Detailed protocols, quantitative performance data, and process diagrams are provided to enable implementation and further development.
Introduction
Fructopyranose sulfamate derivatives are a critical class of molecules in medicinal chemistry, with topiramate (B1683207) being a prominent example used as an anticonvulsant and for migraine prevention. The synthesis of these compounds typically involves the reaction of a protected monosaccharide with a sulfamoylating agent, a process often plagued by challenges in batch production, including handling hazardous reagents, controlling exotherms, and complex purification procedures.
Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety, and enabling process intensification. This document describes a hypothetical but chemically sound continuous flow methodology for the synthesis of a generic fructopyranose sulfamate derivative. A key innovation in this process is the integration of a custom-prepared Diamine-functionalized Adsorbent for Flow (DAF) , which acts as a solid-supported scavenger. This DAF column is designed to quench the reaction and capture HCl, a reactive by-product, thereby simplifying the work-up procedure to a simple solvent evaporation step.
Experimental Protocols
Materials and Reagents
-
Starting Material: 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose (Fru-diacetonide)
-
Sulfamoylating Agent: Sulfamoyl chloride (ClSO₂NH₂)
-
Solvent: Anhydrous acetonitrile (B52724) (MeCN)
-
Base (for batch comparison): Pyridine
-
DAF Scavenger: N,N'-diethylethylenediamine functionalized silica (B1680970) gel (40-63 µm particle size)
-
Quenching Solution: Saturated sodium bicarbonate (for batch comparison)
Equipment Setup
The continuous flow system (visualized in the workflow diagram below) consists of:
-
Two high-precision syringe pumps or HPLC pumps.
-
A T-mixer for reagent combination.
-
A heated coil reactor (e.g., PFA tubing in a heated block).
-
A packed-bed column for the DAF scavenger.
-
A back-pressure regulator (BPR) to maintain system pressure and prevent solvent degassing.
-
A collection vessel.
Protocol for Continuous Synthesis
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of Fru-diacetonide in anhydrous acetonitrile.
-
Solution B: Prepare a 0.6 M solution of sulfamoyl chloride in anhydrous acetonitrile.
-
-
System Priming: Prime the entire system, including pumps, reactor coil, and DAF column, with anhydrous acetonitrile at the operational flow rate.
-
Reaction Execution:
-
Set the reactor temperature to 40°C.
-
Set the back-pressure regulator to 50 psi.
-
Pump Solution A at a flow rate of 0.5 mL/min.
-
Pump Solution B at a flow rate of 0.5 mL/min.
-
The reagents combine in the T-mixer and enter the 10 mL heated coil reactor, resulting in a residence time of 10 minutes.
-
-
In-line Scavenging and Collection:
-
The reaction mixture flows from the coil reactor directly into the DAF packed-bed column (10 cm length, 4.6 mm ID).
-
The DAF column scavenges unreacted sulfamoyl chloride and the HCl by-product.
-
The purified product stream exits the BPR and is collected in a round-bottom flask.
-
-
Product Isolation:
-
The solvent is removed from the collected fraction under reduced pressure to yield the crude product.
-
Purity and yield are determined by ¹H NMR and HPLC analysis.
-
Data Presentation
The following tables summarize the hypothetical performance data for the continuous flow process.
Table 1: Optimization of Reaction Conditions
| Parameter | Value | Residence Time (min) | Throughput (g/h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Temperature | 25°C | 10 | 1.85 | 75 | 92 |
| 40°C | 10 | 1.85 | 92 | 96 | |
| 55°C | 10 | 1.85 | 91 | 90 | |
| Stoichiometry | 1:1.1 | 10 | 1.85 | 88 | 94 |
| (Fru : ClSO₂NH₂) | 1:1.2 | 10 | 1.85 | 92 | 96 |
| | 1:1.5 | 10 | 1.85 | 93 | 91 |
Table 2: Performance of the DAF Scavenging Column
| Analyte | Concentration (Pre-DAF) | Concentration (Post-DAF) | Scavenging Efficiency (%) |
|---|---|---|---|
| HCl | ~0.5 M | < 1 mM | >99.8 |
| Sulfamoyl Chloride | ~0.05 M | Not Detected | >99.9 |
| Product | ~0.23 M | ~0.23 M | 0 (No loss) |
Table 3: Comparison of Continuous Flow vs. Traditional Batch Process
| Parameter | Continuous Flow Process | Traditional Batch Process |
|---|---|---|
| Reaction Time | 10 minutes (residence) | 4 hours |
| Typical Yield | 92% | 85% |
| Final Purity | 96% (post-scavenging) | 90% (post-aqueous workup) |
| Work-up | In-line scavenging | Aqueous quench, extraction |
| Safety | Small reaction volume, excellent heat transfer | Exotherm risk, handling of bulk reagents |
| Scalability | Achieved by numbering-up or longer run time | Requires larger glassware, process re-validation |
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of the protected fructose (B13574) to its sulfamate derivative.
Experimental Workflow Diagram
Caption: Continuous flow setup for fructopyranose sulfamate synthesis and purification.
Conclusion
The described continuous flow process, incorporating a novel Diamine-functionalized Adsorbent for Flow (DAF), presents a robust and efficient alternative to traditional batch synthesis of fructopyranose sulfamate derivatives. The methodology provides significantly higher yield and purity while dramatically reducing reaction and work-up times. The inherent safety and scalability of the flow chemistry approach make it highly attractive for both academic research and industrial drug development, enabling faster synthesis and optimization of this important class of therapeutic agents.
Application Notes and Protocols for Michael and Aldol Addition Reactions Utilizing Diacetone Fructose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of diacetone fructose (B13574) in stereoselective Michael and Aldol addition reactions. Diacetone fructose, a readily available and versatile chiral scaffold derived from D-fructose, serves as an excellent chiral auxiliary and starting material for the synthesis of complex chiral molecules. Its rigid pyranose structure, bearing strategically positioned isopropylidene protecting groups, provides a well-defined steric environment, enabling high levels of stereocontrol in carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of various pharmaceuticals and biologically active compounds.
Asymmetric Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for the formation of carbon-carbon bonds. When mediated by a chiral auxiliary such as this compound, this reaction can proceed with high stereoselectivity, yielding enantiomerically enriched products.
This compound as a Chiral Auxiliary in Organocatalysis
Recent studies have demonstrated the use of D-fructose-based bifunctional primary amine-thiourea organocatalysts in the asymmetric Michael addition of ketones to nitroolefins. While not directly using the this compound moiety as the auxiliary on the substrate, these catalysts, derived from fructose, highlight the utility of the fructose scaffold in inducing asymmetry.
Table 1: Asymmetric Michael Addition of Acetone (B3395972) to trans-4-bromo-β-nitrostyrene using a D-fructose-based Organocatalyst [1]
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene (B28343) | 24 | 95 | 60:40 | 98 |
| 2 | 10 | CH2Cl2 | 24 | 92 | 55:45 | 97 |
| 3 | 10 | THF | 24 | 88 | 58:42 | 96 |
| 4 | 5 | Toluene | 48 | 90 | 62:38 | 98 |
Experimental Protocol: Asymmetric Michael Addition of Acetone to a Nitroolefin
This protocol is adapted from methodologies using sugar-derived organocatalysts and can serve as a starting point for reactions employing this compound-based catalysts.[1]
Materials:
-
Fructose-derived amine-thiourea catalyst
-
trans-4-bromo-β-nitrostyrene
-
Acetone (dried over molecular sieves)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring plate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the fructose-derived organocatalyst (10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the solution at room temperature.
-
Add trans-4-bromo-β-nitrostyrene (0.1 mmol, 1.0 equiv.).
-
Add dry acetone (0.5 mmol, 5.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Logical Workflow for Asymmetric Michael Addition
The following diagram illustrates the general workflow for setting up and analyzing an asymmetric Michael addition reaction using a chiral catalyst derived from a sugar scaffold.
Caption: Workflow for Asymmetric Michael Addition.
Diastereoselective Aldol Addition Reactions
The Aldol addition is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. The use of chiral auxiliaries derived from carbohydrates, such as this compound, can direct the stereochemical outcome of this reaction, leading to the formation of specific diastereomers.
Enzymatic Aldol Additions with Fructose-derived Enzymes
While not a direct use of this compound as a chiral auxiliary, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been effectively used to catalyze stereoselective Aldol additions.[2] This enzymatic approach showcases the inherent stereocontrolling power of the fructose framework. These reactions are typically fully stereoselective.[2]
Table 2: Enzymatic Aldol Addition Catalyzed by D-Fructose-6-Phosphate Aldolase (FSA) [2]
| Donor Substrate | Acceptor Aldehyde | Product | Stereoselectivity |
| Dihydroxyacetone (DHA) | (R)-3-(N-Cbz-amino)-2-hydroxypropanal | 1-deoxynojirimycin precursor | Fully stereoselective |
| Hydroxyacetone (HA) | 2-benzyloxyethanal | 1-Deoxy-D-xylulose precursor | Fully stereoselective |
| Hydroxyacetone (HA) | D-(-)-threose | 1-deoxy-D-ido-hept-2-ulose | Stereoselective |
Experimental Protocol: General Procedure for a Diastereoselective Aldol Reaction
The following is a general protocol for a base-catalyzed Aldol condensation, which can be adapted for reactions where a this compound derivative is used as a chiral auxiliary attached to the enolate or electrophile.
Materials:
-
Carbonyl compound (ketone or aldehyde)
-
Aldehyde
-
Base (e.g., Sodium Hydroxide, Lithium Diisopropylamide)
-
Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring plate
-
Apparatus for cooling to low temperatures (e.g., dry ice/acetone bath)
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
For a pre-formed enolate, dissolve the ketone (1.0 equiv.) in an anhydrous solvent such as THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong base like LDA (1.1 equiv.) and stir for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
To the cold enolate solution, add the aldehyde (1.0 equiv.) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and determine the yield and diastereomeric ratio by NMR spectroscopy.
-
Signaling Pathway for Stereocontrol in Aldol Reactions
The stereochemical outcome of an Aldol reaction using a chiral auxiliary is determined by the facial selectivity of the enolate addition to the aldehyde. The chiral auxiliary, such as a this compound derivative, blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This is often rationalized using models like the Zimmerman-Traxler transition state model.
Caption: Stereocontrol in Aldol Addition.
Conclusion
This compound and its derivatives are highly valuable chiral building blocks in asymmetric synthesis. Their application in Michael and Aldol addition reactions provides reliable pathways to enantiomerically and diastereomerically enriched products, which are crucial intermediates in the development of new pharmaceuticals and fine chemicals. The protocols and conceptual frameworks presented here offer a solid foundation for researchers to explore and optimize these powerful synthetic transformations. Further investigation into novel this compound-derived catalysts and auxiliaries is expected to continue to expand the scope and utility of these fundamental reactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Diacetone Fructose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diacetone fructose (B13574) from D-Fructose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diacetone fructose, offering potential causes and recommended solutions in a direct question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or contaminated. 2. Presence of Water: Moisture in reagents or on glassware can inhibit the ketalization reaction.[1] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Use a fresh or properly stored catalyst.[1] 2. Ensure all glassware is oven-dried and use anhydrous acetone (B3395972).[1] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) and adjust the time or temperature as necessary. |
| Reaction Mixture Turns Dark Brown or Black | 1. Caramelization of Fructose: Harsh acidic conditions (high catalyst concentration) or elevated temperatures can cause fructose to degrade.[2] 2. Acetone Self-Condensation: Acid can catalyze the self-condensation of acetone, leading to tar-like byproducts.[1] | 1. Use a milder acid catalyst or reduce the concentration of the strong acid.[1] 2. Maintain a low reaction temperature (e.g., 10-45°C).[3] 3. Shorten the reaction time if TLC indicates the product has formed.[1] |
| Formation of the Undesired Isomer | 1. Incorrect Reaction Conditions: The synthesis can yield two primary isomers: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (kinetically favored) and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (thermodynamically favored).[4] | 1. For the 1,2:4,5-isomer (kinetic product): Employ kinetically controlled conditions, such as lower concentrations of acid catalyst and shorter reaction times.[4] 2. For the 2,3:4,5-isomer (thermodynamic product): Use higher acid concentrations, elevated temperatures, and longer reaction periods.[4] |
| Oily or Tar-like Residue That is Difficult to Crystallize | 1. Acetone Self-Condensation Byproducts: The presence of impurities from acetone self-condensation can prevent the product from crystallizing.[1] | 1. Maintain a low and controlled reaction temperature. 2. Purify the crude product using column chromatography on silica (B1680970) gel to separate the desired product from tar-like residues. |
| TLC Shows Multiple Spots | 1. Incomplete Reaction: A spot corresponding to the monoacetone-fructose intermediate may be present. 2. Isomer Formation: Spots for both the 1,2:4,5- and 2,3:4,5- isomers may appear. | 1. Increase the reaction time to encourage the formation of the diacetone product.[1] 2. Adjust reaction conditions (catalyst concentration, time) to favor the formation of a single isomer. If a mixture is unavoidable, it can be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound? A1: The synthesis involves the reaction of D-Fructose with a large excess of acetone in the presence of an acid catalyst. This reaction forms five-membered cyclic ketals, known as acetonides, by protecting two pairs of hydroxyl groups on the fructose molecule. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diacetone product.
Q2: What are the most common catalysts used for this synthesis? A2: Common catalysts are strong protic acids like concentrated sulfuric acid or Lewis acids such as zinc chloride in combination with phosphoric acid.[3][5] Water-insoluble acid catalysts, such as perfluorinated sulfonic acid exchange resins, are also effective and can simplify product purification by being easily filtered out.[4]
Q3: Why are anhydrous conditions critical for this reaction? A3: The formation of the ketal is a reversible reaction that produces water. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (fructose and acetone), thus reducing the yield of the desired this compound product.[1]
Q4: How can I control which this compound isomer is formed? A4: Control over isomer formation is achieved by carefully selecting the reaction conditions. The 1,2:4,5-diacetal is the kinetic product and is favored under milder conditions (e.g., lower acid concentration, shorter reaction time).[4] The 2,3:4,5-diacetal is the more stable thermodynamic product and its formation is favored by stronger acidic conditions, higher temperatures, and longer reaction times.[4]
Q5: What is the best method to monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the D-Fructose starting material and the appearance of the this compound product. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation byproducts from prolonged exposure to acid.[1]
Experimental Protocols
General Protocol for the Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose
This protocol is a general guideline and may require optimization.
Materials:
-
D-Fructose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Solvents for extraction and crystallization (e.g., Dichloromethane, Hexane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Place D-Fructose in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add a large excess of anhydrous acetone to the flask and begin stirring to suspend the fructose.
-
Catalyst Addition: Cool the flask in an ice bath to approximately 0-5°C. Slowly add the concentrated sulfuric acid dropwise while maintaining vigorous stirring. The temperature should be carefully monitored and kept low during the addition.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 10-25°C) for several hours.[3] Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Workup: Filter off any solids and transfer the filtrate to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound isomers.
Caption: A typical experimental workflow for this compound synthesis and purification.
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CA1197239A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
- 3. CN105884839A - Synthesis method of fructose-derived chiral ketone catalyst - Google Patents [patents.google.com]
- 4. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Diacetone Fructose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of diacetone fructose (B13574) (specifically 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of diacetone fructose?
A1: The synthesis of this compound involves the protection of the hydroxyl groups of D-fructose by reacting it with acetone (B3395972) in the presence of an acid catalyst. This reaction forms a cyclic acetal, making the fructose molecule more soluble in organic solvents and allowing for selective modifications at other positions. The desired product is typically the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.
Q2: What are the key factors influencing the yield and purity of this compound?
A2: Several factors critically impact the outcome of the synthesis:
-
Catalyst: The type and concentration of the acid catalyst are crucial.
-
Temperature: The reaction is temperature-sensitive, and maintaining a low temperature is often necessary to favor the kinetic product.[1][2]
-
Reaction Time: The duration of the reaction influences the ratio of kinetic to thermodynamic products.[1]
-
Water Content: The presence of water can lead to side reactions and reduce the yield. Anhydrous conditions are preferred.
-
Purity of Reagents: Using pure D-fructose and acetone is essential for a clean reaction.
Q3: What are the common side products in this compound synthesis?
A3: The main side product is the thermodynamically more stable isomer, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[1][3] Under harsh conditions, such as high temperatures or prolonged reaction times, this isomer becomes more prominent. Other potential byproducts can arise from the self-condensation of acetone.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material (D-fructose) and a standard of the desired product, you can determine the extent of the conversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of water in reagents or glassware. 3. Insufficient reaction time. | 1. Use a fresh, properly stored acid catalyst. 2. Ensure all glassware is oven-dried and use anhydrous acetone. 3. Monitor the reaction by TLC and adjust the reaction time as needed. |
| Formation of the Undesired Isomer (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose) | 1. Reaction temperature is too high. 2. Prolonged reaction time.[1] | 1. Maintain a low reaction temperature, typically around 0°C.[1] 2. Carefully monitor the reaction by TLC and stop it once the starting material is consumed to minimize isomerization.[1] |
| Dark Brown or Black Reaction Mixture | 1. Caramelization of fructose due to overly acidic conditions or high temperature. | 1. Add the acid catalyst slowly and maintain the recommended temperature. 2. Ensure proper stirring to avoid localized heating. |
| Oily or Tar-like Residue After Workup | 1. Acetone self-condensation byproducts.[4] | 1. Use the recommended catalyst concentration. 2. Purify the crude product by recrystallization. |
| Difficulty in Product Crystallization | 1. Presence of impurities, including the undesired isomer or acetone byproducts. | 1. Purify the crude product using column chromatography before crystallization. 2. Try different crystallization solvents. Boiling hexane (B92381) is often effective.[1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
This protocol is adapted from a reliable procedure for the kinetic control of the acetalization of D-fructose.[1]
Materials:
-
D-Fructose (18.0 g, 100 mmol)
-
Acetone (350 mL), anhydrous
-
2,2-Dimethoxypropane (B42991) (7.4 mL, 60 mmol)
-
Perchloric acid (70%, 4.3 mL)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (4.8 mL)
-
Dichloromethane (B109758) (200 mL)
-
Saturated sodium chloride solution (100 mL)
-
Anhydrous sodium sulfate
-
Hexane (100 mL)
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose and 2,2-dimethoxypropane to acetone.
-
Cooling: Cool the flask in an ice bath for 15 minutes.
-
Catalyst Addition: Add the perchloric acid in one portion.
-
Reaction: Stir the resulting suspension at 0°C for 6 hours. The suspension should become a clear solution after 1-2 hours.[1]
-
Neutralization: Quench the reaction by adding concentrated ammonium hydroxide.
-
Solvent Removal: Remove the solvent by rotary evaporation at 25°C to obtain a white solid.
-
Extraction: Dissolve the solid in dichloromethane and wash it twice with saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation at 25°C until the volume is about 40 mL.
-
Crystallization: Add boiling hexane (100 mL) and allow the flask to cool to room temperature. Further crystallization can be achieved by cooling to -25°C for 4 hours.
-
Isolation: Isolate the product by vacuum filtration and wash with cold (-25°C) hexane to yield fine white needles of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose. The reported yield is 51-52%.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Perchloric Acid (70%) | 0 | 6 | 51-52 | [1] |
| Sulfuric Acid | Not specified | Not specified | ~65 | [5] |
| Zinc Chloride / Phosphoric Acid | Room Temp (rises to 40) | 24 | ~75 | [5] |
Note: Yields can vary based on the specific experimental setup and purification methods.
Visualizations
Caption: Kinetically vs. thermodynamically controlled synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Diacetone Fructose
Welcome to the technical support center for the purification of diacetone fructose (B13574). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude diacetone fructose?
A1: The primary methods for purifying this compound are crystallization and column chromatography. Crystallization is often preferred for its scalability and cost-effectiveness, while column chromatography is excellent for achieving very high purity, especially on a smaller scale.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities include unreacted fructose, monoacetone fructose isomers, and residual acid catalyst from the synthesis step. Over-reaction can also lead to the formation of colored by-products.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. The melting point of pure 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is typically in the range of 94-95°C.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.
Q4: My this compound sample is a persistent oil and won't crystallize. What should I do?
A4: "Oiling out" is a common problem and can be caused by several factors, including the presence of significant impurities which lower the melting point, or cooling the solution too quickly.[2] Refer to the troubleshooting guide below for detailed steps on how to address this issue.
Purification Protocols and Troubleshooting Guides
Crystallization
Crystallization is a widely used technique for the purification of this compound. The choice of solvent is critical for obtaining high purity and yield.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane (B92381). The exact volume will depend on the purity of the crude material, but a good starting point is to add just enough solvent to dissolve the solid at the boiling point of the hexane.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Problem | Possible Cause | Solution |
| Low Yield | - Too much solvent was used.[2]- The compound is highly soluble in the chosen solvent even at low temperatures.- Incomplete precipitation. | - Concentrate the mother liquor and cool again to recover more product.[2]- Try a different solvent or a mixed solvent system where the compound has lower solubility when cold.- Ensure the solution is sufficiently cooled in an ice bath. |
| Oiling Out | - The melting point of the compound is lower than the temperature of the solution.[2]- High concentration of impurities.[2]- Cooling the solution too rapidly. | - Reheat the solution and add a small amount of additional solvent.[2]- Attempt to purify a smaller portion using a different solvent.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the solvent. | - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.- Reduce the volume of the solvent by evaporation and allow it to cool again.[2] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to decolorize the hot solution before cooling.- A second recrystallization may be necessary. |
Column Chromatography
Column chromatography is a powerful technique for separating this compound from closely related impurities.
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of this compound.[3][4]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is typically used. The optimal ratio should be determined by Thin-Layer Chromatography (TLC) beforehand. A good starting point for TLC analysis is a 2:1 mixture of hexane:ethyl acetate.[5]
-
Column Packing: The silica gel can be packed as a slurry in the initial mobile phase (wet packing) to ensure a homogenous column bed.[4]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Cracks or channels in the silica gel bed.[6] | - Optimize the solvent system using TLC to achieve a good separation of spots.- Use a larger column or load less sample.- Ensure the column is packed carefully and uniformly. Do not let the column run dry.[6] |
| Compound Stuck on the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Slow Elution | - Silica gel is too fine.- Column is packed too tightly. | - Use silica gel with a larger particle size.- Apply gentle pressure to the top of the column (flash chromatography). |
| Cracked Silica Bed | - Heat generated by the solvent interacting with the silica gel, especially with polar solvents like dichloromethane.[6] | - Pack the column with a less polar solvent first and then equilibrate with the desired mobile phase.- Consider using a different, less volatile solvent system if cracking persists.[6] |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound. Please note that optimal conditions may vary depending on the scale of the experiment and the purity of the starting material.
| Purification Method | Solvent/Mobile Phase | Typical Temperature | Expected Yield | Achievable Purity | Reference |
| Crystallization | Hexane | Dissolve at boiling point (~69°C), cool to 0-5°C | 70-85% | >98% | [7] |
| Crystallization | Ethanol | Dissolve at boiling point (~78°C), cool to 0-5°C | Variable, depends on initial purity | High | [8] |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 2:1 to 1:1 gradient) | Room Temperature | 60-80% | >99% | [3][5] |
Visualization of Experimental Workflows
Crystallization Workflow
Caption: Workflow for the purification of this compound by crystallization.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for "Oiling Out" during Crystallization
Caption: Troubleshooting decision tree for addressing "oiling out" in crystallization.
References
- 1. Diacetonefructose | 20880-92-6 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Experimental [public.websites.umich.edu]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
Side reactions and by-products in diacetone fructose synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diacetone fructose (B13574).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of diacetone fructose, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Question | Possible Causes | Solutions |
| Low Yield | Why is the yield of my this compound synthesis unexpectedly low? | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Isomerization: The desired kinetic product (1,2:4,5-isomer) may have isomerized to the more stable thermodynamic product (2,3:4,5-isomer) if the reaction time is too long.[1] 3. Hydrolysis: The presence of water can lead to the hydrolysis of the this compound back to fructose. 4. Suboptimal Catalyst Activity: The acid catalyst may be old, inactive, or used in an incorrect concentration. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (fructose). 2. Control Reaction Time: For the synthesis of the 1,2:4,5-isomer, strictly control the reaction time to prevent isomerization.[1] 3. Ensure Anhydrous Conditions: Use anhydrous acetone (B3395972) and consider adding a dehydrating agent like 2,2-dimethoxypropane (B42991). 4. Use Fresh Catalyst: Ensure the acid catalyst is fresh and used at the recommended concentration. |
| Product Contamination | My final product is a brownish, sticky syrup instead of white crystals. What is causing this and how can I purify it? | 1. Fructose Degradation: Under acidic conditions, fructose can degrade into by-products like 5-hydroxymethylfurfural (B1680220) (HMF), which can then polymerize to form brown, tar-like substances called humins.[2][3][4][5] 2. Excessive Reaction Temperature: Higher temperatures accelerate the degradation of fructose. | 1. Control Temperature: Maintain a low reaction temperature (e.g., 0°C) to minimize fructose degradation.[1] 2. Purification by Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and then add a non-polar solvent (e.g., boiling hexane) to induce crystallization of the pure this compound, leaving the colored impurities in the mother liquor.[1] 3. Charcoal Treatment: Decolorizing with activated charcoal can help remove some colored impurities before crystallization. |
| Crystallization Issues | I am having difficulty crystallizing the this compound from my crude reaction mixture. What can I do? | 1. Presence of Impurities: The presence of isomeric by-products, unreacted fructose, or degradation products can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent system for recrystallization may not be optimal. 3. Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form. | 1. Purify Before Crystallization: If the product is an oil, attempt a simple column chromatography to remove major impurities before recrystallization. 2. Optimize Recrystallization Solvents: A common and effective method is to dissolve the crude product in a small amount of dichloromethane (B109758) and then add boiling hexane (B92381) to precipitate the product.[1] Cooling the mixture to -25°C can improve the yield.[1] 3. Concentrate the Solution: Carefully concentrate the solution under reduced pressure to achieve supersaturation before cooling. |
| Isomeric Mixture | My product appears to be a mixture of the 1,2:4,5- and 2,3:4,5-isomers of this compound. How can I favor the formation of one over the other? | 1. Reaction Conditions: The 1,2:4,5-isomer is the kinetically favored product, while the 2,3:4,5-isomer is the thermodynamically more stable product.[1][6] Longer reaction times and higher temperatures favor the formation of the 2,3:4,5-isomer. | 1. For the 1,2:4,5-isomer (Kinetic Product): Use a short reaction time at a low temperature (e.g., 6 hours at 0°C).[1] 2. For the 2,3:4,5-isomer (Thermodynamic Product): Employ longer reaction times or slightly elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during this compound synthesis?
A1: The main side reactions include:
-
Isomerization: The initially formed 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (the kinetic product) can isomerize to the more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (the thermodynamic product).[1][6]
-
Formation of Monoacetone Fructose: Incomplete reaction can lead to the formation of mono-protected fructose derivatives.
-
Fructose Degradation: The acidic conditions can cause the dehydration of fructose to 5-hydroxymethylfurfural (HMF). HMF can be further converted to levulinic acid and formic acid, or it can polymerize to form brown, insoluble humins.[2][3][4][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system, such as ethyl acetate/hexane, can be used to separate the starting material (fructose, which will remain at the baseline), the this compound product, and any potential monoacetone intermediates.
Q3: What is the role of 2,2-dimethoxypropane in the reaction?
A3: 2,2-Dimethoxypropane acts as a dehydrating agent. The reaction of fructose with acetone produces water as a by-product. This water can hydrolyze the this compound product back to the starting material. 2,2-Dimethoxypropane reacts with the water produced to form acetone and methanol, thus driving the equilibrium towards the formation of the desired this compound.[1]
Q4: Which acid catalyst is best for this synthesis?
A4: Various acid catalysts can be used, including perchloric acid[1], sulfuric acid, and ion-exchange resins.[7] Perchloric acid at low temperatures is effective for the preparation of the kinetic 1,2:4,5-isomer.[1] The choice of catalyst can influence the reaction rate and the formation of by-products.
Q5: Can I use this procedure for other sugars?
A5: The general principle of acetal (B89532) formation is applicable to other sugars. However, the specific reaction conditions, such as reaction time, temperature, and catalyst, will need to be optimized for each specific sugar due to differences in their reactivity and the stability of the resulting acetals.
Quantitative Data Summary
| Parameter | Condition | Product | Yield | Reference |
| Catalyst | 70% Perchloric Acid | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 51-52% | [1] |
| Reaction Time | 6 hours | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 51-52% | [1] |
| Temperature | 0°C | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 51-52% | [1] |
| Purification | Recrystallization from Dichloromethane/Hexane | 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | - | [1] |
Detailed Experimental Protocols
Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
D-Fructose (18.0 g, 100 mmol)
-
2,2-Dimethoxypropane (7.4 mL, 60 mmol)
-
Acetone (350 mL), anhydrous
-
70% Perchloric acid (4.3 mL)
-
Concentrated Ammonium (B1175870) Hydroxide (4.8 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose, 2,2-dimethoxypropane, and acetone.
-
Cool the flask in an ice bath for 15 minutes.
-
Add the 70% perchloric acid in one portion.
-
Stir the resulting suspension for 6 hours at 0°C. The suspension should become a clear solution after 1-2 hours.
-
Neutralize the acid by adding concentrated ammonium hydroxide.
-
Remove the solvent by rotary evaporation at 25°C to obtain a white solid.
-
Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation at 25°C until the total volume is approximately 40 mL.
-
Add 100 mL of boiling hexane. The product should begin to crystallize.
-
Allow the flask to cool to room temperature, then cool to -25°C for 4 hours to maximize crystallization.
-
Isolate the solid by vacuum filtration and wash with three 25-mL portions of cold (-25°C) hexane to yield fine white needles.
Visualizations
Reaction Pathways in this compound Synthesis
Caption: Reaction pathways in this compound synthesis.
General Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic Dehydration of Fructose-Based Carbohydrates into 5-Hydroxymethylfurfural in the Presence of a Neutral Inner Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
Technical Support Center: Catalytic Hydrolysis of Diacetone Fructose to Fructose
Welcome to the technical support center for the catalytic hydrolysis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (diacetone fructose) to produce fructose (B13574). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrolysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fructose Yield | 1. Inactive Catalyst: The acid exchange resin may have lost its activity. 2. Insufficient Water: The hydrolysis is a reversible reaction, and a lack of water can prevent the equilibrium from shifting towards the product side.[1] 3. Presence of Excess Acetone (B3395972): The accumulation of acetone, a byproduct of the reaction, can drive the equilibrium back towards the starting material.[1] 4. Inappropriate Reaction Temperature: The temperature may be too low for the catalyst to be effective or too high, leading to degradation. | 1. Use a fresh or regenerated batch of the acid exchange resin. Perfluorinated sulfonic acid resins are noted to be particularly potent.[1] 2. Ensure a sufficient molar excess of water is present in the reaction mixture. A molar ratio of water to total acetone (free and chemically combined) greater than 2:1 is advantageous.[1] 3. Remove acetone from the reaction mixture as it forms. This can be achieved by evaporation, distillation, or performing the reaction under a vacuum.[1] 4. Optimize the reaction temperature. For many acid exchange resins, a temperature range of 50°C to 60°C is effective while minimizing the formation of degradation products.[1] |
| Incomplete Reaction (this compound Remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Catalyst Contact: Ineffective mixing or channeling in a packed bed reactor can lead to incomplete conversion. 3. Equilibrium Limitation: The reversible nature of the reaction may be preventing full conversion under the current conditions.[1] | 1. Monitor the reaction progress using an analytical technique like High-Performance Liquid Chromatography (HPLC) and extend the reaction time if necessary.[1] 2. Ensure vigorous stirring for batch reactions or optimize the flow rate for continuous flow setups to ensure good contact between the substrate and the catalyst.[1] 3. Increase the water concentration and actively remove acetone to shift the equilibrium towards fructose formation.[1] |
| Formation of Colored Byproducts (Yellowing or Browning) | 1. Use of Harsh Acid Catalysts: Strong mineral acids like hydrochloric acid or even some organic acids like oxalic acid at elevated temperatures can cause degradation of fructose.[1] 2. High Reaction Temperature: Temperatures exceeding 65°C can lead to the formation of colored degradation products.[1] | 1. Utilize a water-insoluble acid exchange resin, such as a perfluorinated sulfonic acid resin, which has been shown to substantially reduce the formation of objectionable coloring.[1] 2. Maintain the reaction temperature below 65°C, with a preferred range of 50°C to 60°C.[1] |
| Difficulty in Fructose Isolation/Purification | 1. Presence of Unreacted Starting Material and Byproducts: Incomplete reaction or side reactions can complicate the purification process. 2. Residual Catalyst: Soluble acid catalysts can contaminate the final product. | 1. Optimize the reaction conditions for complete conversion. If byproducts are present, chromatographic separation may be necessary. 2. Use an immobilized acid catalyst, like an acid exchange resin, which can be easily removed by filtration, providing a fructose product substantially free from ash residues.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of catalyst for the hydrolysis of this compound?
A1: Water-insoluble acid exchange resins are highly recommended as they function as effective acid catalysts and can be easily separated from the reaction mixture.[1] Perfluorinated sulfonic acid exchange resins have been found to be particularly potent and effective for this hydrolysis, often allowing for lower reaction temperatures and resulting in a cleaner product with fewer colored byproducts.[1]
Q2: Why is the removal of acetone important during the reaction?
A2: The hydrolysis of one mole of this compound produces one mole of fructose and two moles of acetone.[1] This reaction is reversible. To drive the reaction to completion and maximize the yield of fructose, it is crucial to remove the acetone as it is formed. This shifts the equilibrium towards the product side.[1]
Q3: What is the optimal water concentration for the hydrolysis?
A3: A sufficient amount of water is necessary to favor the hydrolysis reaction. It is recommended to maintain a molar ratio of water to total acetone (both free and chemically combined) of at least 3:1, and preferably in excess of 10:1 for more effective and complete hydrolysis in a commercial operation.[1]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for monitoring the reaction.[1] It allows for the quantification of the starting material (this compound), the product (fructose), and any potential byproducts.
Q5: What are the typical reaction conditions for this hydrolysis?
A5: Using a perfluorinated sulfonic acid catalyst, the hydrolysis can be effectively carried out at temperatures below 65°C, with a preferred range of 50°C to 60°C.[1] The reaction time will depend on the specific catalyst, its concentration, and the reaction temperature, but complete hydrolysis can often be achieved within a few hours.[1]
Experimental Protocols
General Protocol for Catalytic Hydrolysis of this compound using an Acid Exchange Resin
This protocol provides a general procedure for the hydrolysis of this compound. Researchers should optimize the conditions based on their specific catalyst and equipment.
Materials:
-
This compound
-
Water-insoluble acid exchange resin (e.g., perfluorinated sulfonic acid resin)
-
Deionized water
-
Reaction vessel equipped with a stirrer, temperature control, and a means for acetone removal (e.g., rotary evaporator or distillation setup)
Procedure:
-
Prepare an aqueous solution of this compound. The concentration should be determined based on the desired water-to-substrate ratio.
-
Add a catalytically effective amount of the acid exchange resin to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60°C) with vigorous stirring.
-
Continuously remove the acetone generated during the hydrolysis using a rotary evaporator under reduced pressure or by distillation.
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.
-
Once the reaction is complete (as indicated by the disappearance of the this compound peak in the HPLC chromatogram), cool the reaction mixture to room temperature.
-
Separate the acid exchange resin from the fructose solution by filtration.
-
The resulting aqueous fructose solution can then be further purified or used as is.
Data Presentation
The following table summarizes typical reaction parameters for the catalytic hydrolysis of this compound based on available data.
| Catalyst | Temperature (°C) | Reaction Time (hours) | Key Conditions | Reported Fructose Yield/Content | Reference |
| Perfluorinated Sulfonic Acid Resin | 65 | 2 | Continuous removal of acetone | 74.3% fructose in the final syrup (also containing dextrose) | [1] |
| Dowex 50WX4-200 | 45-85 | 3 | - | 57.8% fructose in the final syrup (also containing dextrose) | [1] |
| 0.01N Sulfuric Acid | Elevated | 12 | Homogeneous catalysis | Not explicitly quantified, but used to produce crystalline fructose | [1] |
Visualizations
Experimental Workflow for Catalytic Hydrolysis of this compound
Caption: Experimental workflow for the catalytic hydrolysis of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the catalytic hydrolysis of this compound.
References
Technical Support Center: In Silico Optimization of D-Fructose Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the in silico optimization of D-fructose production processes.
Troubleshooting Guides
This section addresses specific issues that may arise during your simulation and modeling experiments.
Question: My kinetic model for glucose isomerization fails to converge or gives unrealistic results. What are the common causes and solutions?
Answer:
Kinetic model convergence issues are common in simulating enzymatic reactions. Here are several potential causes and troubleshooting steps:
-
Inappropriate Kinetic Model: The chosen kinetic model (e.g., Michaelis-Menten) may not accurately represent the enzyme's behavior under your specific experimental conditions. Consider using a more complex model that accounts for factors like substrate and product inhibition.
-
Poor Initial Parameter Estimates: The optimization algorithm heavily relies on initial guesses for kinetic parameters (Vmax, Km). If these are far from the true values, the model may fail to converge. Use literature values for similar enzymes as a starting point or perform preliminary experiments to get rough estimates.[1]
-
Data Quality: Noise or errors in the experimental data used for model fitting can prevent convergence. Ensure your experimental data is high quality and reproducible. Consider data smoothing techniques, but use them with caution as they can introduce bias.
-
Local Minima: The optimization algorithm might be getting stuck in a local minimum of the objective function. Try using different optimization algorithms (e.g., genetic algorithms, simulated annealing) or employing a multi-start approach with different initial parameter values.
-
Model Identifiability: The model may be overly complex for the available data, leading to parameters that cannot be uniquely determined. This is known as a lack of structural or practical identifiability. Simplify the model or design additional experiments to provide more information about the system.[2]
Question: The simulated yield of D-fructose is significantly lower than what is reported in the literature. What factors could be causing this discrepancy?
Answer:
Low simulated D-fructose yield can stem from several factors related to both the model and the simulated process conditions:
-
Enzyme Inactivation: Your model may not be accounting for the deactivation of the glucose isomerase over time, which is a common issue in industrial processes.[3] Incorporate an enzyme deactivation term into your kinetic model.
-
Suboptimal pH and Temperature: The simulated pH and temperature may not be optimal for the specific glucose isomerase being modeled. Enzyme activity is highly sensitive to these parameters.[4][5][6] Ensure you are using the optimal conditions for your enzyme, which can be found in the literature or determined experimentally.
-
Byproduct Formation: The model might be neglecting the formation of byproducts, such as mannose and organic acids, which can reduce the selectivity towards fructose (B13574).[7] Including side reactions in your model will provide a more realistic prediction of the yield.
-
Equilibrium Limitations: The isomerization of glucose to fructose is a reversible reaction with an equilibrium conversion of around 50% under typical conditions.[8] Your simulation might be accurately reflecting this thermodynamic limitation. To achieve higher fructose concentrations, consider in silico experiments of processes that shift the equilibrium, such as selective fructose removal.
-
Cofactor Limitations (for specific processes): In processes like the Cetus process, the availability and regeneration of cofactors (e.g., NADPH) are crucial.[9] Ensure your model accurately represents the cofactor regeneration cycle and any potential limitations.
Question: My metabolic model of a fructose-producing organism is predicting no growth or very low fructose production. How can I troubleshoot this?
Answer:
Issues with metabolic models often relate to network completeness and the definition of the cellular objective function.
-
Gaps in the Metabolic Network: The reconstructed metabolic network may have missing reactions (gaps) that are essential for growth or fructose production.[10] This is especially common for transport reactions. Use gap-filling algorithms to identify and add missing reactions to your model.[10]
-
Incorrect Biomass Composition: The biomass objective function, which represents the components needed for cell growth, may be inaccurate for your specific organism. If possible, use experimentally determined biomass composition. If not, you can use a template from a closely related organism and manually curate it.[10]
-
Media Definition: Ensure that the simulated growth medium in your model accurately reflects the experimental conditions. Missing essential nutrients will lead to no predicted growth.
-
Flux Constraints: The upper and lower bounds for reaction fluxes might be too restrictive. Review the constraints, especially for uptake and secretion rates, to ensure they are physiologically realistic.
-
Objective Function: For optimizing fructose production, simply maximizing biomass may not be the correct objective. Consider using a bi-level optimization framework where you first maximize biomass and then maximize fructose production, or a multi-objective approach.
Frequently Asked Questions (FAQs)
What is the Cetus process for D-fructose production?
The Cetus process is a two-step enzymatic method for producing high-purity D-fructose from D-glucose.[9]
-
Step 1: Oxidation: D-glucose is oxidized to 2-keto-D-glucose using the enzyme pyranose 2-oxidase. Catalase is often added to decompose the hydrogen peroxide byproduct, which can inactivate the oxidase.[9]
-
Step 2: Reduction: 2-keto-D-glucose is then reduced to D-fructose using an aldose reductase, a reaction that requires a cofactor like NADPH.[9] This process can yield a product that is essentially free of D-glucose.[11]
What are the key kinetic parameters I need for my in silico model of glucose isomerization?
The most important kinetic parameters are the maximum reaction rate (Vmax) and the Michaelis constant (Km) for both the forward (glucose to fructose) and reverse (fructose to glucose) reactions.[1] These parameters are specific to the enzyme source and reaction conditions (temperature, pH, cofactors).
How can I model enzyme immobilization in my simulations?
Modeling immobilized enzymes requires considering factors that are not present for soluble enzymes. These include:
-
Mass Transfer Limitations: The rate of substrate diffusion from the bulk liquid to the enzyme active site on the support, and the diffusion of the product back into the bulk, can become rate-limiting. This can be modeled using effectiveness factors.
-
Changes in Enzyme Conformation: Immobilization can alter the enzyme's structure, potentially affecting its kinetic parameters. You may need to use different Vmax and Km values for the immobilized enzyme compared to its soluble form.[6]
-
Microenvironment Effects: The pH and ionic strength within the microenvironment of the immobilized support may differ from the bulk solution, which can impact enzyme activity.
Data Presentation
Table 1: Kinetic Parameters of Glucose Isomerase from Various Sources.
| Enzyme Source | Temperature (°C) | pH | Km (mM) for Glucose | Vmax (U/mg) | Reference |
| Streptomyces lividans RSU26 | 65 | 7.5 | 29.4 | 2.38 | [3][12] |
| Streptomyces sp. | 60 | 7.0 | 140 | Not specified | [13] |
| Arthrobacter strain N.R.R.L. B3728 | Not specified | Not specified | 146.08 ± 9.50 | 36.47 ± 2.01 (kcat, 1/s) | [14] |
| Sweetzyme IT | 50-65 | 7.5 | Varies with temp. | Varies with temp. | [1] |
Table 2: Factors Affecting D-Fructose Yield in Enzymatic Production.
| Factor | Effect on Yield | Optimal Range/Condition | Notes | Reference |
| Temperature | Increases reaction rate but can cause enzyme denaturation at high temperatures. | 60-80°C for many commercial enzymes | Higher temperatures can also lead to increased byproduct formation. | [4][7][15] |
| pH | Affects enzyme activity and stability. | 7.0-8.5 for most glucose isomerases | The optimal pH can vary depending on the enzyme source. | [4][16] |
| Substrate Concentration | High concentrations can lead to substrate inhibition. | Varies by enzyme | High substrate concentration can also increase the viscosity of the solution, leading to mass transfer limitations. | [6][15] |
| Enzyme Concentration | Higher concentration increases the initial reaction rate. | Economically optimized | The cost of the enzyme is a major factor in industrial processes. | [4] |
| Metal Ions (Cofactors) | Mg²⁺ and Co²⁺ are often required for glucose isomerase activity and stability. | Typically in the mM range | The optimal concentration of metal ions should be determined for each enzyme. | [3][12] |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Glucose Isomerase
-
Enzyme Preparation: Prepare a stock solution of purified glucose isomerase in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).
-
Substrate Preparation: Prepare a series of glucose solutions of varying concentrations (e.g., from 0.2 to 5 times the expected Km) in the same buffer.
-
Reaction Setup:
-
For each glucose concentration, set up a reaction mixture containing the buffer, required cofactors (e.g., MgSO₄ and CoCl₂), and the glucose solution.
-
Equilibrate the reaction mixtures at the desired temperature (e.g., 60°C).
-
-
Initiate Reaction: Add a fixed amount of the enzyme stock solution to each reaction mixture to start the reaction.
-
Sampling: Take samples from each reaction mixture at regular time intervals (e.g., every 5 minutes for 30 minutes).
-
Stop Reaction: Stop the enzymatic reaction in the samples immediately, for example, by adding a small amount of strong acid (e.g., HClO₄) or by heat inactivation.
-
Fructose Quantification: Measure the concentration of fructose produced in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or a colorimetric assay (e.g., the cysteine-carbazole method).[17]
-
Data Analysis:
-
For each initial glucose concentration, plot the fructose concentration against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities against the corresponding glucose concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Vmax and Km values. Alternatively, use a linear transformation of the Michaelis-Menten equation (e.g., Lineweaver-Burk plot), but be aware of the potential for error distortion.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying model error in metabolic flux analysis – a generalized least squares approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Enzymatic Route of Mannitol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Immobilised Inulinase from Aspergillus niger for Fructose Syrup Production: An Optimisation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.kbase.us [docs.kbase.us]
- 11. researchgate.net [researchgate.net]
- 12. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcea.org [ijcea.org]
- 16. jircas.go.jp [jircas.go.jp]
- 17. US3753858A - Method of converting glucose into fructose - Google Patents [patents.google.com]
Technical Support Center: Enzymatic Isomerization for Fructose Production
Welcome to the technical support center for enzymatic glucose-to-fructose isomerization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist researchers, scientists, and drug development professionals in overcoming common experimental limitations.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the enzymatic isomerization of glucose to fructose (B13574).
Q1: My fructose yield is significantly lower than the expected equilibrium of ~50-55%. What are the common causes?
A1: Low fructose yield is a frequent issue that can stem from several factors. Systematically check the following:
-
Suboptimal Reaction Conditions: The activity of glucose isomerase (GI) is highly dependent on pH, temperature, and the presence of specific metal ion cofactors. Verify that your experimental conditions align with the optimal parameters for your specific enzyme.[1][2]
-
Enzyme Inactivation or Insufficient Concentration: The enzyme may have lost activity due to improper storage or handling. Alternatively, the concentration used might be too low for the substrate load. Consider running an enzyme activity assay (see Protocol 1) on your stock.
-
Presence of Inhibitors: Contaminants in your substrate or buffer can inhibit the enzyme. Common inhibitors include divalent cations like Ca²⁺, Cu²⁺, Zn²⁺, and Ni²⁺, as well as sugar alcohols like xylitol (B92547) and sorbitol.[3]
-
Substrate Inhibition: While less common for glucose isomerase, very high concentrations of glucose can sometimes be inhibitory.[4]
Q2: The reaction starts well but stops prematurely before reaching equilibrium. Why is this happening?
A2: This typically points to poor enzyme stability under your experimental conditions.
-
Thermal Instability: Although many commercial glucose isomerases are thermostable, prolonged incubation at the upper end of their optimal temperature range can lead to denaturation.[4] Consider running the reaction at a slightly lower temperature or using a more thermostable enzyme variant.
-
pH Drift: The pH of the reaction mixture can change during the experiment, moving it out of the optimal range for enzyme stability and activity. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction.
-
Lack of Stabilizing Cofactors: Certain metal ions, particularly Co²⁺, are known to enhance the thermostability and quaternary structure of the enzyme.[5] Their absence can lead to a shorter operational lifespan.
Q3: I am observing a high degree of variability between my experimental repeats. What could be the cause?
A3: High variability often indicates issues with procedural consistency or reagent preparation.
-
Inconsistent Reagent Preparation: Ensure all solutions (buffers, substrate, cofactor solutions) are prepared fresh and accurately. Pay close attention to pH adjustments, as small deviations can significantly impact enzyme activity.
-
Inaccurate Temperature Control: Verify the accuracy of your incubator or water bath. Temperature fluctuations during the reaction will lead to inconsistent conversion rates.
-
Pipetting Errors: When working with small volumes of concentrated enzyme, minor pipetting errors can lead to large variations in the final enzyme concentration.
-
Incomplete Mixing: Ensure the reaction mixture is homogenous at the start of the experiment, especially if using a viscous glucose solution.
Q4: How do I choose the correct metal ion cofactors for my reaction?
A4: Glucose isomerase typically requires divalent cations for maximum activity.[5]
-
Activators: Mg²⁺ is the most common activator. Mn²⁺ can also serve as an activator.[3]
-
Stabilizers: Co²⁺ is often used to improve the thermal stability of the enzyme.[5]
-
Optimal Combination: The synergistic effect of multiple ions can be beneficial. A combination of Mg²⁺ and a lower concentration of Co²⁺ often yields the best results for both activity and stability.[3][6] For example, a combination of 10 mM Mg²⁺ and 0.1 mM Co²⁺ has been shown to be effective.[6] Always consult the manufacturer's data sheet for your specific enzyme, as requirements can vary.
Data Presentation: Key Reaction Parameters
The optimal conditions for glucose isomerase can vary depending on the microbial source. The data below is compiled from various studies on commonly used enzymes, such as those from Streptomyces species.
Table 1: Optimal Reaction Conditions for Glucose Isomerase
| Parameter | Typical Range | Notes |
|---|---|---|
| pH | 7.0 - 9.0 | Most commercial processes run between 7.5-8.5.[5][7] |
| Temperature | 60 - 95 °C | Thermostable enzymes are preferred for industrial applications.[1][8] |
| Cofactor: Mg²⁺ | 5 - 10 mM | Acts as the primary enzyme activator.[6] |
| Cofactor: Co²⁺ | 0.1 - 1.0 mM | Primarily acts as a thermostabilizer.[6] |
Table 2: Common Inhibitors and Activators of Glucose Isomerase
| Type | Examples | Effect |
|---|---|---|
| Activators | Mg²⁺, Mn²⁺, Co²⁺ | Essential for catalytic activity and/or stability.[3] |
| Inhibitors | Ca²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Hg²⁺, Ag²⁺ | Inhibit enzyme activity, often by competing for metal binding sites.[3] |
| Inhibitors | Xylitol, Sorbitol, Mannitol, Tris | Can act as competitive inhibitors.[3] |
| Inhibitors | Sodium Azide, Sodium Fluoride | Can inhibit enzyme activity.[9] |
Visualizations
Enzymatic Reaction Pathway
Caption: Reversible isomerization of D-Glucose to D-Fructose.
Troubleshooting Workflow for Low Fructose Yield
Caption: A step-by-step workflow for diagnosing low fructose yield.
Experimental Protocols
Protocol 1: Glucose Isomerase Activity Assay
This protocol is based on the principle of measuring the amount of fructose produced from a glucose substrate under defined conditions.[6]
Materials:
-
Glucose Isomerase (GI) enzyme solution
-
Substrate solution: 1 M D-glucose in deionized water
-
Buffer: 0.2 M Potassium phosphate (B84403) buffer, pH 7.5
-
Cofactor solution: 0.1 M MgSO₄·7H₂O and 0.01 M CoCl₂·6H₂O
-
Reaction stop solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Fructose quantification reagents (see Protocol 2)
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube. For a 1 mL final volume, combine:
-
500 µL of 0.2 M Potassium phosphate buffer (pH 7.5)
-
200 µL of 1 M D-glucose
-
100 µL of 0.1 M MgSO₄
-
100 µL of 0.01 M CoCl₂
-
-
Pre-incubate the master mix at the desired reaction temperature (e.g., 65 °C) for 5 minutes to equilibrate.
-
Initiate the reaction by adding 100 µL of appropriately diluted enzyme solution. Mix gently by inverting.
-
Incubate the reaction for a precisely defined period (e.g., 20-30 minutes) at 65 °C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 200 µL of 10% TCA solution. Vortex immediately.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Use the supernatant to determine the concentration of fructose formed, as described in Protocol 2.
-
Define Activity Unit: One unit (U) of GI activity is typically defined as the amount of enzyme that produces 1 µmol of fructose per minute under the specified assay conditions.[6]
Protocol 2: Quantification of Fructose (Cysteine-Carbazole Method)
This colorimetric method is a classic and reliable way to measure ketohexoses like fructose.[6]
Materials:
-
Supernatant from Protocol 1
-
Fructose standards (0 to 1.0 mg/mL)
-
Cysteine hydrochloride reagent: 1.5 g/L solution in water (prepare fresh)
-
Carbazole (B46965) reagent: 0.12% (w/v) solution in absolute ethanol (B145695) (store in the dark)
-
Sulfuric acid (concentrated, H₂SO₄)
Procedure:
-
Pipette 200 µL of the supernatant (or fructose standard) into a glass test tube.
-
Add 200 µL of the cysteine hydrochloride reagent and mix.
-
Carefully add 6 mL of concentrated H₂SO₄. Caution: This is highly exothermic. Add slowly and cool the tubes in an ice bath. Vortex thoroughly.
-
Add 200 µL of the carbazole reagent and vortex again.
-
Incubate the tubes at 60 °C for 15 minutes. A pink/purple color will develop.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Create a standard curve using the absorbance values from the fructose standards.
-
Calculate the fructose concentration in your samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Techniques for Engineering Glucose Isomerase for Industrial Use • Food Safety Institute [foodsafety.institute]
- 5. Glucose Isomerase - Creative Enzymes [creative-enzymes.com]
- 6. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
Technical Support Center: Monitoring Diacetone Fructose Conversion to Fructose
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the conversion of diacetone fructose (B13574) to fructose. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the conversion of diacetone fructose to fructose?
A1: The progress of the deprotection of this compound to yield fructose is most commonly monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, allowing for the precise determination of the concentration of both the starting material and the product.[1] For rapid, qualitative assessment of the reaction's progress, Thin-Layer Chromatography (TLC) is a widely used and effective tool.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the conversion by observing the disappearance of signals corresponding to the isopropylidene groups and the appearance of signals for the unprotected fructose.[3][4]
Q2: What are the typical reaction conditions for the hydrolysis of this compound?
A2: The hydrolysis of this compound is typically carried out under acidic conditions. Common catalysts include water-insoluble acid exchange resins such as perfluorinated sulfonic acid resins or styrene/divinylbenzene acid exchange resins.[1] The reaction is generally conducted in an aqueous solution. Temperatures can range from room temperature to around 65°C, with lower temperatures being favored to minimize the degradation of the fructose product.[1] Reaction times can vary from a couple of hours to overnight, depending on the catalyst, temperature, and scale of the reaction.[1]
Q3: Why is it important to remove acetone (B3395972) during the reaction?
A3: The hydrolysis of this compound to fructose is a reversible reaction.[1] Acetone is a byproduct of this reaction. According to Le Chatelier's principle, the removal of acetone from the reaction mixture will shift the equilibrium towards the formation of the product, fructose, thus driving the reaction to completion.[1] Continuous removal of acetone, for instance by evaporation under reduced pressure, is a common strategy to ensure a high yield of fructose.[1]
Q4: What are the potential side reactions to be aware of during the conversion?
A4: A primary concern during the acidic hydrolysis of this compound is the degradation of the fructose product. Fructose is known to be unstable in acidic conditions, especially at elevated temperatures, and can undergo caramelization or dehydration to form byproducts such as 5-hydroxymethylfurfural (B1680220) (HMF).[5] Overly harsh acidic conditions or prolonged reaction times at high temperatures can lead to the formation of colored impurities and a reduction in the final yield of fructose.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid Catalyst Activity: The acid exchange resin may be old or deactivated. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient Water: Water is a necessary reagent for the hydrolysis. 4. Presence of Excess Acetone: Acetone can inhibit the forward reaction.[1] | 1. Use a fresh or regenerated acid exchange resin. 2. Gradually increase the reaction temperature, for example to 50-65°C, while monitoring for fructose degradation.[1] 3. Ensure a sufficient molar excess of water is present in the reaction mixture.[1] 4. Remove acetone as it is formed, for example by using a rotary evaporator.[1] |
| Low Yield of Fructose | 1. Fructose Degradation: Harsh acidic conditions or high temperatures can lead to the degradation of the fructose product.[1] 2. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Use milder reaction conditions, such as a lower temperature or a less acidic catalyst. Monitor the reaction closely and stop it once the starting material is consumed. 2. Extend the reaction time or optimize other parameters like temperature and acetone removal. |
| Formation of Colored Byproducts (Yellowing/Browning) | 1. Caramelization of Fructose: This occurs under acidic conditions, especially at elevated temperatures.[2] | 1. Maintain a lower reaction temperature (e.g., below 65°C).[1] 2. Minimize the reaction time. 3. Ensure prompt neutralization of the acid catalyst upon completion of the reaction. |
| Difficulty in Isolating Pure Fructose | 1. Presence of Unreacted Starting Material or Intermediates. 2. Contamination with Degraded Products. | 1. Ensure the reaction has gone to completion by TLC or HPLC analysis. If necessary, purify the crude product using column chromatography. 2. Optimize the reaction conditions to minimize byproduct formation. Purification by column chromatography on silica (B1680970) gel may be necessary. |
Experimental Protocols
Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound and fructose.
-
Instrumentation:
-
Mobile Phase:
-
An isocratic mixture of acetonitrile (B52724) and water is commonly used, for example, 82.5:17.5 (v/v).[6]
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Neutralize the acid catalyst (e.g., with a small amount of sodium bicarbonate solution).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks for this compound and fructose based on the retention times of standard solutions.
-
Quantify the concentration of each component by creating a calibration curve with standards of known concentrations.
-
Monitoring by Thin-Layer Chromatography (TLC)
This protocol offers a quick, qualitative method to follow the reaction progress.
-
TLC Plate:
-
Silica gel 60 F254 plates.[8]
-
-
Mobile Phase (Eluent):
-
A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 or 2:1 v/v) can often provide good separation. The polarity may need to be adjusted based on the specific reaction conditions.
-
-
Procedure:
-
Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the this compound starting material as a reference.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate.
-
-
Visualization:
-
Visualize the spots under a UV lamp if the compounds are UV active.
-
Alternatively, stain the plate using a suitable reagent for sugars, such as a p-anisaldehyde solution or a potassium permanganate (B83412) solution, followed by gentle heating.
-
-
Interpretation:
-
The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) corresponding to fructose indicates the progress of the reaction.
-
Data Presentation
Table 1: Reaction Conditions for this compound Hydrolysis
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Perfluorinated Sulfonic Acid Resin[1] | Styrene/Divinylbenzene Acid Exchange Resin[1] |
| Temperature | 65°C[1] | 50-60°C[1] |
| Reaction Time | 2 hours[1] | 2-4 hours[1] |
| Acetone Removal | Continuous evaporation[1] | Not specified |
| Outcome | Complete hydrolysis[1] | Complete hydrolysis[1] |
Visualizations
Caption: Experimental workflow for the conversion of this compound to fructose.
References
- 1. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Validation of a thin-layer chromatography/densitometry method for the characterization of invertase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Diacetone Fructose Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of diacetone fructose (B13574) (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose), a critical intermediate in the synthesis of various pharmaceuticals, including topiramate, and a valuable chiral building block. The selection of an appropriate analytical technique is paramount for ensuring the quality, efficacy, and safety of the final product. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods used for diacetone fructose purity assessment. The data presented is a synthesis from various studies on this compound and structurally related protected monosaccharides.
| Parameter | HPLC-RI | Chiral HPLC-RI/UV | GC-MS (after derivatization) | qNMR |
| Principle | Separation based on polarity, with detection by refractive index changes. | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Separation of volatile derivatives based on boiling point and polarity, with mass-based detection. | Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Primary Use | Quantification of bulk purity and major impurities. | Determination of enantiomeric purity. | Identification and quantification of volatile impurities and isomers. | Absolute purity determination without a specific reference standard of the analyte. |
| Limit of Detection (LOD) | ~0.01 - 0.1 mg/mL[1] | ~0.01 - 0.1 mg/mL | ~0.6 - 2.7 µg/mL[2] | Analyte dependent, typically in the low mg range.[3] |
| Limit of Quantification (LOQ) | ~0.03 - 0.5 mg/mL[1] | ~0.03 - 0.5 mg/mL | ~3.1 - 13.3 µg/mL[2] | Analyte dependent, typically in the low mg range.[3] |
| **Linearity (R²) ** | >0.99[1] | >0.99 | >0.99[2] | Excellent, often >0.999 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5%[1] | < 5% | < 10% | < 2%[4] |
| Sample Preparation | Simple dissolution | Simple dissolution | Derivatization required (e.g., silylation, acetylation) | Simple dissolution with internal standard |
| Analysis Time | 15 - 30 min | 20 - 40 min | 20 - 60 min | 5 - 15 min per sample |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a refractive index detector.
Chromatographic Conditions:
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[5]
-
Detector Temperature: 35 °C.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
An external standard calibration curve is constructed by preparing a series of this compound solutions of known concentrations. The peak area of the analyte is plotted against its concentration.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is essential for determining the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (RI or UV at low wavelength, e.g., 210 nm).
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to analysis.
Quantification:
-
The percentage of each enantiomer is calculated from the peak areas in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and isomers of this compound after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization (Silylation):
-
Dry a 1-2 mg sample of this compound under a stream of nitrogen.
-
Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.[8]
-
Cool to room temperature and dilute with an appropriate solvent like hexane (B92381) before injection.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Quantification:
-
Quantification can be performed using an internal or external standard method. The peak area of a characteristic ion fragment is used for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of this compound without the need for a this compound reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.[9]
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) to completely dissolve both the sample and the internal standard.[9]
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
Visualized Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for HPLC-based purity assessment of this compound.
Caption: Workflow for GC-MS analysis of this compound, including derivatization.
Caption: Workflow for absolute purity determination of this compound by qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. hplc.eu [hplc.eu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Spectroscopic Analysis of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of carbohydrate derivatives is paramount. This guide provides a comparative analysis of the spectroscopic data for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, a key intermediate in the synthesis of various biologically active molecules. This document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and compares it with a structurally related isomer, offering a valuable resource for compound identification and characterization.
Spectroscopic Data Summary
The structural elucidation of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose is heavily reliant on NMR and MS techniques.[1] The following tables present a summary of the available ¹H and ¹³C NMR chemical shifts and mass spectrometry data.
Table 1: ¹H NMR Spectroscopic Data for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose
| Proton | Chemical Shift (δ, ppm) |
| H-1a, H-1b | 3.56 (d), 3.71 (d) |
| H-3 | 4.32 (d) |
| H-4 | 4.53 (dd) |
| H-5 | 4.67 (dd) |
| Isopropylidene CH₃ | 1.27 (s), 1.35 (s), 1.41 (s) |
Note: Data extracted from a related compound, the hydrate (B1144303) of 2,3:4,5-di-O-isopropylidene-β-D-arabino-hexos-2-ulo-2,6-pyranose, in DMSO-d₆.[2] The ¹H-NMR spectrum of the title compound has been reported in CDCl₃.[3]
Table 2: ¹³C NMR Spectroscopic Data for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 65.4 |
| C-2 | 103.1 |
| C-3, C-4, C-5 | 70.0-70.9 |
| C-6 | 61.2 |
| Isopropylidene C | 108.5, 109.0 |
| Isopropylidene CH₃ | 23.9, 25.3, 25.7, 26.4 |
Note: Data corresponds to 2,3:4,5-di-O-isopropylidene-1-O-(trifluoromethanesulfonyl)-β-D-fructopyranose. The chemical shifts for the core fructopyranose ring are expected to be similar for the parent compound.
Table 3: Mass Spectrometry Data for Di-O-isopropylidene Fructose Derivatives
| Ion Type | m/z | Description |
| [M+Na]⁺ | Consistent with C₁₂H₂₀O₇Na | For the hydrate of an oxidized derivative[2] |
| Fragmentation | See reference | Electron ionization mass spectra of various derivatives have been studied[4] |
Comparison with Isomeric Compound: 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
A common alternative and isomeric compound used in synthesis is 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose. While sharing the same molecular formula, its distinct substitution pattern leads to different spectroscopic signatures. The synthesis of this isomer is often considered the kinetic product, whereas 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is the thermodynamic product.[5] A detailed comparison of their NMR and MS data is crucial for unambiguous identification.
Experimental Protocols
The acquisition of high-quality spectroscopic data is essential for accurate structural assignment. Below are generalized experimental protocols for NMR and MS analysis of protected carbohydrates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of the purified compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
Mass Spectrometry (MS):
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common. For EI-MS, the fragmentation pattern provides valuable structural information.[4] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide provides a foundational understanding of the spectroscopic characteristics of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose. For definitive structural confirmation, it is recommended to acquire a full suite of 1D and 2D NMR data and high-resolution mass spectrometry data for the specific sample under investigation.
References
A Comparative Guide to the Synthesis of Diacetone Fructose: D-Fructose vs. Sucrose as Starting Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of a starting material is a critical decision in the synthesis of diacetone fructose (B13574) (DAF), a key intermediate in the production of various pharmaceuticals, including the antiepileptic drug topiramate. This guide provides an objective comparison of two common starting materials, D-fructose and sucrose (B13894), for the synthesis of DAF. The comparison is supported by experimental data and detailed methodologies to assist researchers in making an informed choice based on factors such as yield, purity, and process complexity.
Executive Summary
The synthesis of diacetone fructose from D-fructose offers a more direct and efficient route, resulting in a cleaner product and higher overall yield. In contrast, utilizing sucrose as a starting material leads to the formation of a mixture of this compound and diacetone glucose, necessitating a subsequent separation step that complicates the process and reduces the final yield of the desired product. Based on available data, the synthesis from D-fructose is considered the more profitable and practical approach for obtaining pure this compound.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the synthesis of this compound from both D-fructose and sucrose.
| Parameter | Synthesis from D-Fructose | Synthesis from Sucrose |
| Starting Material | D-Fructose | Sucrose |
| Key Reaction | Direct acetonation | Simultaneous hydrolysis and acetonation |
| Product Mixture | Primarily this compound | Mixture of this compound and diacetone glucose |
| Typical Yield of this compound | 85-87% | Approximately 40-45% (calculated from experimental data) |
| Purity of Crude Product | High | Low (due to the presence of diacetone glucose) |
| Number of Key Steps | 1 (Acetonation) | 2 (Acetonation/Hydrolysis & Separation) |
| Purification Complexity | Low (Direct crystallization) | High (Requires selective hydrolysis and extraction) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound from both D-fructose and sucrose are provided below. These protocols are based on established laboratory procedures.
Synthesis of this compound from D-Fructose
This method involves the direct acetonation of D-fructose in the presence of an acid catalyst.
Materials:
-
D-Fructose
-
Anhydrous Acetone (B3395972)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Hexane (B92381) (for recrystallization)
Procedure:
-
A suspension of D-fructose in anhydrous acetone is cooled to 0-5 °C in an ice bath.
-
Concentrated sulfuric acid is added dropwise to the stirred suspension while maintaining the temperature.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a syrup.
-
The syrup is dissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude this compound.
-
The crude product is purified by recrystallization from hexane to yield pure 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
Synthesis of this compound from Sucrose
This process involves the acid-catalyzed hydrolysis of sucrose to glucose and fructose, followed by the acetonation of both monosaccharides. A subsequent selective hydrolysis step is required to remove the diacetone glucose.
Materials:
-
Sucrose (finely powdered)
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
0.1 N Sulfuric Acid
-
Water
-
Ligroin (for recrystallization)
Procedure:
-
Finely powdered sucrose is shaken with dry acetone containing concentrated sulfuric acid for approximately 6 hours.[1]
-
The crude product, a crystalline mixture of diacetone glucose and this compound, is isolated.[1]
-
This mixture is then treated with 0.1 N sulfuric acid at room temperature for 6 hours. This step selectively hydrolyzes the diacetone glucose.[1]
-
The resulting solution is partitioned between chloroform and water.[1]
-
The chloroform layer, containing the this compound, is separated, washed with water, and dried.
-
The chloroform is evaporated to yield crude this compound.
-
The crude product is purified by recrystallization from ligroin to afford pure 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[1] In a reported experiment, 1.00 g of sucrose yielded 0.593 g of recrystallized this compound.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound from both D-fructose and sucrose.
References
A Comparative Guide to Diacetone-β-D-fructose as an Analytical Standard in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical standard is a critical step that underpins the accuracy, precision, and reliability of experimental results. Diacetone-β-D-fructose, a protected derivative of D-fructose, serves as a key analytical standard and a versatile intermediate in various scientific domains. This guide provides an objective comparison of diacetone-β-D-fructose with other common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for specific research applications.
Overview of Diacetone-β-D-fructose
Diacetone-β-D-fructose, chemically known as 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose, is a derivative of fructose (B13574) where two hydroxyl groups are protected by isopropylidene groups. This protection imparts distinct chemical properties, such as increased stability and volatility, which are advantageous for certain analytical techniques. It is widely used as a biochemical reagent and an analytical standard in methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[1] Furthermore, it is a crucial intermediate in the synthesis of various complex molecules, most notably the antiepileptic drug Topiramate (B1683207).
Comparison with Alternative Analytical Standards
The choice of an analytical standard depends heavily on the analytical method and the specific research question. Here, we compare diacetone-β-D-fructose with its primary alternatives: unprotected D-fructose, isotopically labeled fructose, and another protected monosaccharide, diacetone-D-glucose.
Table 1: Comparison of Physicochemical Properties of Analytical Standards
| Property | Diacetone-β-D-fructose | D-Fructose | Isotopically Labeled Fructose (e.g., ¹³C₆-Fructose) | Diacetone-D-glucose |
| Chemical Formula | C₁₂H₂₀O₆ | C₆H₁₂O₆ | ¹³C₆H₁₂O₆ | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol | 180.16 g/mol | ~186.16 g/mol | 260.28 g/mol |
| Purity (typical) | ≥98% | ≥99% (analytical standard grade)[2] | High isotopic and chemical purity | >98%[3] |
| Form | Crystalline powder[3] | Crystalline solid | Solid | Crystalline powder[4] |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate, methanol) | Soluble in water, alcohol, ether[5] | Soluble in water | Soluble in water (boiling)[3] |
| Primary Application | Intermediate, GC/HPLC standard for protected sugars | HPLC/enzymatic assay standard for free sugars[5] | Internal standard for MS-based quantification[6] | Intermediate, GC/HPLC standard for protected sugars |
Performance in Analytical Techniques
The performance of an analytical standard is best evaluated within the context of the specific analytical technique being employed.
High-Performance Liquid Chromatography (HPLC)
In HPLC, diacetone-β-D-fructose is particularly useful for methods involving the analysis of protected monosaccharides. Its increased hydrophobicity compared to unprotected fructose allows for different separation characteristics, often on reverse-phase columns.
For the analysis of free sugars in various matrices, unprotected D-fructose is the more common standard.[5] A typical HPLC method for the quantification of fructose and other sugars in food products involves an amino column with an isocratic mobile phase of acetonitrile (B52724) and water, followed by refractive index detection (RID).[7][8]
Table 2: Comparison of HPLC Methods for Sugar Analysis
| Parameter | Method for Diacetone-β-D-fructose (and other protected sugars) | Method for D-Fructose (and other free sugars)[7] |
| Stationary Phase | C18 or other reverse-phase columns | Amino-propyl bonded phase or HILIC[9] |
| Mobile Phase | Acetonitrile/water gradient | Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v)[7] |
| Detector | UV-Vis (at low wavelength) or Refractive Index (RI) | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)[9] |
| Primary Advantage | Suitable for analyzing reaction mixtures containing protected sugars. | Direct quantification of free sugars in aqueous samples. |
| Limitation | Not suitable for direct analysis of unprotected sugars. | RI detection is sensitive to temperature and pressure fluctuations.[9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their low volatility, underivatized sugars are not suitable for GC analysis.[10] Therefore, derivatization is a mandatory step. Diacetone-β-D-fructose, being a protected and more volatile derivative, can be analyzed by GC-MS with minimal or no further derivatization, which simplifies sample preparation.
For the analysis of free fructose, a two-step derivatization process of oximation followed by silylation is commonly employed to increase volatility.[11][12]
Table 3: Comparison of GC-MS Methods for Sugar Analysis
| Parameter | Method for Diacetone-β-D-fructose | Method for D-Fructose[11][12] |
| Derivatization | Often not required | Oximation followed by silylation |
| Column | Non-polar capillary column (e.g., DB-5)[13] | Non-polar capillary column (e.g., DB-5)[13] |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Primary Advantage | Simplified sample preparation | High sensitivity and selectivity for free sugars |
| Limitation | Indirect measure of the original free sugar | Derivatization can be time-consuming and introduce variability |
Mass Spectrometry (MS) and the Use of Internal Standards
In quantitative mass spectrometry, particularly LC-MS/MS, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision.[6] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
While diacetone-β-D-fructose can be used as an external standard, isotopically labeled fructose (e.g., ¹³C₆-Fructose) is a superior choice for an internal standard in the quantification of fructose.[6] Deuterium-labeled standards (e.g., D-fructose-d₂) are also used, but they may exhibit slight chromatographic shifts (isotope effect) compared to the unlabeled analyte.[6]
Table 4: Comparison of Internal Standards for Fructose Quantification by MS
| Standard | Key Advantages | Key Disadvantages |
| Diacetone-β-D-fructose | Commercially available and relatively inexpensive. | Does not co-elute with fructose and does not correct for matrix effects as effectively as isotopic standards. |
| D-fructose-d₂ | Chemically similar to fructose and corrects for many matrix effects. | Can exhibit a slight retention time shift (isotope effect) compared to unlabeled fructose.[6] |
| ¹³C-Fructose | Considered the gold standard; co-elutes perfectly with fructose and provides the most accurate correction for matrix effects and sample loss.[6] | Generally more expensive than deuterium-labeled or unlabeled standards. |
Application in Chemical Synthesis: The Case of Topiramate
Diacetone-β-D-fructose is a critical starting material for the synthesis of the anticonvulsant drug Topiramate. The protected hydroxyl groups of diacetone-β-D-fructose allow for selective reaction at the remaining free hydroxyl group.
The synthesis of Topiramate from diacetone-β-D-fructose typically involves two main steps:
-
Sulfamoylation: Reaction of diacetone-β-D-fructose with a sulfamoylating agent, such as sulfamoyl chloride, in the presence of a base.
-
Deprotection: Removal of the isopropylidene protecting groups under acidic conditions to yield Topiramate.
An alternative synthetic route involves the reaction of diacetone-fructose with sulfuryl chloride to form a chlorosulfonic acid ester intermediate, which then reacts with ammonia.[14]
Experimental Protocols
HPLC Analysis of Free Sugars (e.g., Fructose)
This protocol is a general guideline for the analysis of free sugars in a sample.
-
Standard Preparation: Prepare stock solutions of D-fructose and other sugar standards (e.g., glucose, sucrose) in HPLC-grade water. Create a series of calibration standards by diluting the stock solutions.[7]
-
Sample Preparation: Dilute the sample containing the sugars with HPLC-grade water and filter through a 0.45 µm syringe filter.[8]
-
HPLC Conditions:
-
Quantification: Identify and quantify the sugars in the sample by comparing their retention times and peak areas to those of the calibration standards.
GC-MS Analysis of Fructose (with Derivatization)
This protocol outlines the derivatization and analysis of fructose by GC-MS.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable isotope-labeled sugar) to the sample.
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
Oximation: Add a solution of O-methylhydroxylamine hydrochloride in pyridine (B92270) and incubate at an elevated temperature (e.g., 95 °C for 45 minutes) to form the methyloxime derivatives.[12]
-
Silylation: Add a silylating agent (e.g., BSTFA) and incubate at an elevated temperature (e.g., 90 °C for 30 minutes) to form the trimethylsilyl (B98337) ethers.[12]
-
GC-MS Conditions:
-
Column: DB-5 or similar non-polar capillary column
-
Carrier Gas: Helium
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized sugars (e.g., start at 150°C, ramp to 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for targeted quantification.
-
-
Quantification: Identify the derivatized fructose peak based on its retention time and mass spectrum. Quantify using the peak area ratio relative to the internal standard.
Visualizing Workflows
Experimental Workflow for HPLC Analysis of Sugars
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-(−)-Fructose analyticalstandard,analyticalstandardforfructoseassaykit,forusewithenzymaticassaykitFA20 57-48-7 [sigmaaldrich.com]
- 3. Diacetone-D-glucose, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Diacetone-D-Glucose|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. Fructose Pharmaceutical Secondary Standard; Certified Reference Material 57-48-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. benchchem.com [benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101450951A - Method for producing topiramate - Google Patents [patents.google.com]
Comparative analysis of diacetone sugars preparation methods
A Comparative Guide to the Preparation of Diacetone Sugars
For Researchers, Scientists, and Drug Development Professionals
Diacetone sugars are pivotal intermediates in carbohydrate chemistry, serving as versatile building blocks for the synthesis of rare sugars, modified monosaccharides, and complex carbohydrate-based pharmaceuticals.[1][2] Their utility stems from the protection of two diol pairs with isopropylidene groups, which allows for selective modification of the remaining free hydroxyl groups.[1][3] This guide provides a comparative analysis of common preparation methods for diacetone sugars, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of diacetone sugars is a classic example of an acetal (B89532) formation reaction, where a parent monosaccharide reacts with excess acetone (B3395972) in the presence of an acid catalyst.[1] The water produced during this equilibrium reaction must be removed to drive the reaction toward the formation of the di-protected product.[4][5] The choice of catalyst and reaction conditions significantly influences the reaction time, temperature, yield, and the profile of side products.[1][4]
Comparative Analysis of Catalytic Methods
The most significant variation in the preparation of diacetone sugars lies in the choice of the acid catalyst. The primary methods employ Brønsted acids, such as sulfuric acid, or Lewis acids, like boron trifluoride etherate.
-
Sulfuric Acid (H₂SO₄): This is a widely used, cost-effective, and potent Brønsted acid catalyst.[1] The reaction is typically performed at room temperature. However, strong acidic conditions can lead to side reactions, including the self-condensation of acetone to form impurities like diacetone alcohol and mesityl oxide, which can result in tar-like substances that complicate purification.[4] Overly harsh conditions may also cause caramelization of the sugar.[4]
-
Lewis Acids (e.g., Boron Trifluoride Etherate, Zinc Chloride, Ferric Chloride): Lewis acids are another common class of catalysts. Boron trifluoride etherate (BF₃·OEt₂) is particularly effective and can be used under pressure at elevated temperatures to shorten reaction times.[1][6] This method can offer higher yields compared to the sulfuric acid method.[4] Other Lewis acids like zinc chloride and ferric chloride have also been employed.[4][7] While often efficient, Lewis acids can be more expensive and require anhydrous conditions for optimal performance.
-
Iodine (I₂): Iodine is mentioned as a potential catalyst, though it may be associated with lower throughput.[4] It offers a milder alternative to strong acids.
-
Heterogeneous Catalysts: Ion exchange resins have also been used for the acid-catalyzed conversion of fructose (B13574) to diacetone fructose, which can simplify catalyst removal after the reaction.[8]
The formation of monoacetone sugars is a common side product, especially if the reaction does not go to completion.[4] The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC) to ensure the complete conversion of the starting material and the mono-protected intermediate.[4]
Quantitative Data Comparison
The following table summarizes experimental data for the preparation of various diacetone sugars using different catalytic methods.
| Starting Sugar | Catalyst | Reaction Conditions | Time (h) | Yield (%) | Key Observations / Reference |
| D-Glucose | Conc. H₂SO₄ | Acetone, Room Temp. | 14 | ~55 | Formation of monoacetal observed by TLC.[4] |
| D-Glucose | Boron Trifluoride Etherate | Acetone, 90°C (Autoclave) | 4.5 | 58-63 | Reaction performed under pressure.[4] |
| D-Glucose | Boron Trifluoride Etherate | Acetone, 85-120°C (Autoclave) | - | ~62 | Industrial scale process with solvent exchange.[6] |
| D-Glucose | Zinc Chloride & Phosphoric Acids | Acetone | - | 75 | Method reported as superior in yield, speed, and simplicity.[9] |
| L-Sorbose | Zinc Chloride & Phosphoric Acids | Acetone | - | 85 | [9] |
| D-Arabinose | Zinc Chloride & Phosphoric Acids | Acetone | - | 90 | [9] |
| D-Galactose | Zinc Chloride & Phosphoric Acids | Acetone | - | 78 | [9] |
| D-Mannose | Zinc Chloride & Phosphoric Acids | Acetone | - | 92 | [9] |
| D-Mannose | Ferric Chloride (FeCl₃) | Acetone, Reflux | 0.5 | - | Microscale synthesis.[7] |
Experimental Protocols
Below are detailed methodologies for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose), a commonly prepared diacetone sugar.
Method A: Sulfuric Acid Catalysis
This protocol is a widely used and cost-effective procedure.[1][4]
Materials:
-
D-glucose (anhydrous)
-
Dry Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Copper(II) Sulfate (B86663) (optional, as a dehydrating agent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Cyclohexane (B81311) or Petroleum Ether for recrystallization
Procedure:
-
Reaction Setup: To a vigorously stirred solution of D-glucose (e.g., 5 g) in dry acetone (e.g., 250 mL) at room temperature, slowly add concentrated sulfuric acid (e.g., 1.2 mL). If using a dehydrating agent, anhydrous copper(II) sulfate (e.g., 15 g) can be added.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using acetone-petroleum ether, 1:3 as eluent). The reaction typically runs for 6 to 24 hours.
-
Workup: Once the reaction is complete, neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Filter off any solids (like copper sulfate).
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting syrup in chloroform or dichloromethane and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from cyclohexane to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[1][4]
Method B: Boron Trifluoride Etherate Catalysis
This method utilizes a Lewis acid catalyst and is often performed under pressure at elevated temperatures.[1][6]
Materials:
-
Anhydrous α-D-glucose
-
Anhydrous Acetone
-
Boron Trifluoride-diethylether complex (BF₃·OEt₂)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1-2N)
-
Dichloromethane
-
Cyclohexane
Procedure:
-
Reaction Setup: In a suitable autoclave or pressure reactor, charge anhydrous α-D-glucose (e.g., 3.66 kg).
-
Reagent Addition: Add a mixture of anhydrous acetone (e.g., 75 L) and boron trifluoride-diethylether complex (e.g., 31 mL).
-
Reaction: Seal the reactor and heat the mixture to a temperature between 85°C and 120°C, allowing the pressure to rise (typically to 2.5–5.5 bar). Maintain these conditions until the reaction is complete, as determined by a suitable monitoring method.
-
Workup & Neutralization: After cooling to room temperature, filter the reaction solution. Concentrate the filtrate in vacuo. Dilute the concentrate with aqueous NaOH solution until the pH is neutral.
-
Extraction: Evaporate the acetone from the neutralized mixture under reduced pressure. Extract the remaining aqueous residue multiple times with dichloromethane.
-
Purification: Combine the organic extracts and evaporate the dichloromethane. Add cyclohexane to the residue and heat to dissolve (e.g., ~70°C). Cool the solution slowly (e.g., to 10°C) to allow for complete crystallization. Filter the crystalline solid, wash with cold cyclohexane, and dry under reduced pressure.[6]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the preparation and purification of diacetone sugars.
Caption: Generalized workflow for diacetone sugar synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4465521A - this compound hydrolysis with water-insoluble catalysts - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
A Tale of Two Sugars: Unraveling the Divergent Metabolic Pathways of Fructose and Glucose
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic differences between fructose (B13574) and glucose is paramount for developing targeted therapeutic strategies for a range of metabolic disorders. While both are simple sugars, their journeys through our cellular pathways are remarkably distinct, leading to significantly different physiological outcomes. This guide provides an objective comparison of fructose and glucose metabolism, supported by experimental data, detailed methodologies, and clear visual representations of the key cellular processes.
At a Glance: Key Metabolic Differences
| Feature | Glucose Metabolism (Glycolysis) | Fructose Metabolism (Fructolysis) |
| Primary Site of Metabolism | Ubiquitous (all tissues) | Primarily Liver, Small Intestine, Kidneys[1][2] |
| Initial Phosphorylation | Hexokinase / Glucokinase | Fructokinase (Ketohexokinase)[3][4] |
| Entry into Glycolysis | At the beginning (Glucose -> Glucose-6-Phosphate)[] | Downstream of PFK-1 (Fructose -> Fructose-1-Phosphate (B91348) -> DHAP & Glyceraldehyde)[6][7] |
| Key Regulatory Enzyme | Phosphofructokinase-1 (PFK-1) | Bypasses PFK-1, less regulated[1][6][7] |
| Insulin (B600854) Dependence | Insulin-dependent uptake in muscle and adipose tissue (GLUT4) | Insulin-independent uptake (GLUT5)[2] |
| Metabolic Rate | Tightly regulated based on cellular energy needs[7] | Rapid and less controlled, leading to a faster flux of metabolites[1][8] |
| Primary Metabolic Fate | ATP production, glycogen (B147801) storage in muscle and liver, conversion to fat in excess.[2] | Replenishment of liver glycogen, triglyceride synthesis (de novo lipogenesis), conversion to glucose and lactate.[2] |
| Propensity for Lipogenesis | Lower | Higher, as it provides unregulated substrates for fatty acid synthesis.[9][10] |
Delving into the Cellular Pathways
The metabolic pathways of glucose and fructose, while sharing some intermediates, are governed by different enzymes and regulatory mechanisms.
Glucose Metabolism: A Tightly Regulated Energy Supply
Glucose metabolism, or glycolysis, is a ten-step process that occurs in the cytoplasm of virtually all cells to produce ATP.[] The pathway is tightly controlled, primarily at the phosphofructokinase-1 (PFK-1) step, which is allosterically inhibited by ATP and citrate, signaling a high-energy state in the cell.[7]
Fructose Metabolism: A Direct Line to Lipogenesis
Fructose metabolism, known as fructolysis, occurs predominantly in the liver. A key distinction is that fructose enters the glycolytic pathway downstream of the major regulatory enzyme, PFK-1.[6][7] Fructose is first phosphorylated to fructose-1-phosphate (F1P) by fructokinase. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which are then converted to the glycolytic intermediate glyceraldehyde-3-phosphate.[4][6] This bypass of PFK-1 allows for a rapid and unregulated flux of three-carbon molecules, providing ample substrate for de novo lipogenesis (the synthesis of fatty acids).[9][10]
Quantitative Comparison of Key Enzymes
The initial phosphorylation of glucose and fructose is catalyzed by different enzymes with distinct kinetic properties, which profoundly influences their metabolic fate.
| Enzyme | Substrate(s) | Km (mM) | Vmax | Tissue Location | Regulation |
| Hexokinase I/II | Glucose, Fructose | Glucose: ~0.1Fructose: High (less affinity)[11] | Low | Most tissues | Inhibited by Glucose-6-Phosphate |
| Glucokinase (Hexokinase IV) | Glucose, Fructose | Glucose: ~10Fructose: ~12[2][12] | High | Liver, Pancreas | Not inhibited by Glucose-6-Phosphate; regulated by glucokinase regulatory protein (GKRP)[1] |
| Fructokinase (Ketohexokinase) | Fructose | ~0.5[2] | High | Liver, Kidney, Small Intestine | Not allosterically regulated by energy status[1] |
Experimental Evidence: Quantifying De Novo Lipogenesis
Stable isotope tracer studies are instrumental in quantifying the conversion of carbohydrates into fatty acids. These studies have consistently shown that fructose is a more potent inducer of hepatic de novo lipogenesis (DNL) than glucose.[9][13]
Experimental Protocol: Stable Isotope Tracing of Fructose Metabolism
A common experimental design to quantify DNL from fructose involves the following steps:
-
Subject Recruitment: Healthy volunteers or patient cohorts are recruited for the study.
-
Dietary Control: Subjects are placed on a controlled diet for a period leading up to the study to standardize metabolic conditions.
-
Tracer Administration: A stable isotope-labeled fructose, such as [U-¹³C₆]-D-fructose, is administered orally or intravenously.[14]
-
Sample Collection: Blood samples are collected at timed intervals to measure the incorporation of the ¹³C label into plasma triglycerides.[14]
-
Lipid Extraction and Analysis: Lipids are extracted from plasma, and the fatty acid components of triglycerides are isolated.
-
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the isotopic enrichment of the fatty acids, which reflects the rate of DNL.[14]
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fructolysis - Wikipedia [en.wikipedia.org]
- 3. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. youtube.com [youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. GLYCOLYSIS [education.med.nyu.edu]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
Differentiating Diacetone Fructose Isomers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise differentiation of diacetone fructose (B13574) isomers is critical for ensuring the stereochemical purity of synthetic intermediates and the efficacy of final products. This guide provides a comprehensive comparison of analytical techniques for distinguishing between the two primary isomers: the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the effective differentiation of these isomers. Detailed experimental protocols, comparative data, and visualizations are provided to assist in method selection and implementation.
Isomer Overview
The acetonation of D-fructose yields two main di-isopropylidene derivatives. The formation of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose is favored under kinetically controlled conditions, such as lower temperatures.[1] However, this isomer can rearrange to the more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose under thermodynamic control, often involving higher temperatures or longer reaction times.[1] The subtle difference in the placement of the isopropylidene protecting groups necessitates robust analytical methods for their unambiguous identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons. Differences in the connectivity of the isopropylidene groups in the two diacetone fructose isomers lead to distinct chemical shifts in both ¹H and ¹³C NMR spectra, allowing for their clear differentiation.
Comparative NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the two isomers.
| Isomer | Nucleus | Chemical Shift (ppm) | Solvent |
| 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | ¹H | Data not available in a directly comparable format | - |
| ¹³C | Data not available in a directly comparable format | - | |
| 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | ¹H | See detailed breakdown below | CDCl₃ |
| ¹³C | Data not available in a directly comparable format | - |
¹H NMR Data for 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (in CDCl₃): [2]
-
A ¹H-NMR spectrum is available for 2,3:4,5 di-O-isopropylidene β-D-fructopyranose in CDCl₃ (500 MHz).[2]
Experimental Protocol: NMR Analysis
A general protocol for acquiring high-quality NMR spectra of this compound isomers is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz.
-
For ¹H NMR, a standard single-pulse sequence is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the isomers in a mixture.
-
Compare the obtained chemical shifts with literature values or with spectra of known standards to identify the specific isomer.
-
References
Diacetone Fructose as a Pharmaceutical Stabilizing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective stabilizing agents is a cornerstone of pharmaceutical formulation, ensuring the therapeutic efficacy and shelf-life of drug products. While established stabilizers like sucrose (B13894) and trehalose (B1683222) are widely utilized, the exploration of novel excipients continues. This guide provides a comparative overview of diacetone fructose (B13574) as a potential stabilizing agent in pharmaceuticals, contextualized by the performance of current industry-standard stabilizers.
Note to the Reader: Direct, peer-reviewed comparative studies detailing the efficacy of diacetone fructose as a primary stabilizing agent for active pharmaceutical ingredients (APIs) are limited in publicly available literature. This guide, therefore, leverages extensive data on well-established stabilizers to provide a framework for evaluating this compound and to highlight areas for future research.
Mechanisms of Stabilization: A Theoretical Framework
The stability of pharmaceutical formulations, particularly biotherapeutics, is often compromised by physical and chemical degradation pathways such as aggregation, denaturation, and oxidation. Stabilizing excipients, primarily sugars and polyols, counteract these processes through several key mechanisms:
-
Preferential Exclusion/Hydration: In this model, the stabilizer is preferentially excluded from the surface of the protein. This leads to an increase in the surface tension of the surrounding water, which in turn thermodynamically favors the compact, native state of the protein as it minimizes the surface area exposed to the solvent.
-
Water Replacement Hypothesis: During processes like lyophilization (freeze-drying), where water is removed, stabilizers can form hydrogen bonds with the protein, effectively replacing the hydrating water molecules. This helps to maintain the protein's native conformation in the solid state.
-
Vitrification: Stabilizers can form a rigid, amorphous glassy matrix upon drying or freezing. This glassy state entraps the API, significantly reducing molecular mobility and thereby slowing down degradation reactions that require molecular diffusion and interaction. The temperature at which this transition from a rubbery to a glassy state occurs is known as the glass transition temperature (Tg). A higher Tg is generally desirable for long-term storage stability.
Comparative Analysis of Established Stabilizers
Sucrose and trehalose are the most common disaccharides used to stabilize pharmaceutical products, especially protein-based therapeutics. Their performance provides a benchmark against which any new potential stabilizer, such as this compound, must be measured.
Table 1: Comparison of Key Properties of Sucrose and Trehalose as Stabilizing Agents
| Property | Sucrose | Trehalose | Significance in Formulation |
| Glass Transition Temperature (Tg) of Anhydrous Form | ~67°C | ~115°C | A higher Tg indicates a more stable glassy matrix at a given storage temperature, offering better protection against degradation in solid formulations. |
| Chemical Stability | Susceptible to hydrolysis into glucose and fructose, especially at low pH. This can lead to the Maillard reaction with proteins. | Highly stable due to the α,α-1,1-glycosidic bond, which is resistant to acid hydrolysis. | Reduces the risk of degradation of the stabilizer itself and subsequent reactions with the API. |
| Hygroscopicity | More hygroscopic | Less hygroscopic | Lower hygroscopicity is advantageous for the stability of lyophilized products, as moisture can lower the Tg and increase degradation rates. |
| Crystallization Tendency | Can crystallize from the amorphous state, which can lead to a loss of stabilizing effect. | Generally has a lower tendency to crystallize, maintaining the protective amorphous matrix. | A stable amorphous phase is crucial for the "vitrification" mechanism of stabilization. |
Experimental Data Synopsis: Sucrose vs. Trehalose in Protein Stabilization
Numerous studies have compared the efficacy of sucrose and trehalose in protecting proteins during lyophilization and subsequent storage.
Table 2: Summary of Experimental Findings on Protein Stabilization
| Study Focus | Key Findings | Common Analytical Techniques |
| Lyophilization-Induced Aggregation | Both sucrose and trehalose effectively reduce protein aggregation during freeze-drying compared to formulations without a stabilizer. In some studies, trehalose shows a slight advantage due to its higher Tg and lower hygroscopicity. | Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) |
| Long-Term Storage Stability (Solid State) | Trehalose-containing formulations often exhibit lower rates of protein aggregation and degradation over time, particularly when stored at elevated temperatures. This is attributed to its higher Tg and chemical stability. | SEC, Reversed-Phase HPLC (RP-HPLC), Fourier-Transform Infrared Spectroscopy (FTIR) |
| Conformational Stability | Both sugars help preserve the native secondary and tertiary structure of proteins in the solid state. FTIR is commonly used to monitor changes in protein secondary structure (e.g., α-helix, β-sheet content). | FTIR, Differential Scanning Calorimetry (DSC) |
This compound: A Potential Alternative?
This compound, a derivative of fructose, is primarily known as an intermediate in organic synthesis.[1] However, it is also mentioned as a stabilizing agent that can enhance the solubility and bioavailability of APIs.[2] Based on its chemical structure, we can infer some potential attributes as a stabilizer.
Potential Advantages:
-
Amorphous Nature: As a bulky, asymmetric molecule, this compound may have a high propensity to form a stable amorphous glass, which is a key characteristic of a good lyoprotectant.
-
Hydrophobicity: The presence of the isopropylidene groups makes it more hydrophobic than simple sugars. This could potentially lead to different types of interactions with proteins, which might be beneficial for stabilizing certain APIs.
-
Chemical Stability: The acetal (B89532) groups in this compound are generally stable under neutral and basic conditions, potentially offering an advantage over the acid-labile glycosidic bond of sucrose.
Potential Challenges and Areas for Investigation:
-
Glass Transition Temperature: The Tg of this compound is a critical parameter that needs to be determined to assess its potential for creating a stable glassy matrix.
-
Interaction with Proteins: The nature and strength of the interaction between this compound and various APIs need to be studied to understand its stabilization mechanism.
-
Safety and Biocompatibility: While used in synthesis, its profile as a pharmaceutical excipient, including its biocompatibility and potential for immunogenicity, would require thorough investigation.
-
Hygroscopicity: Its tendency to absorb moisture needs to be quantified, as this would impact the stability of solid formulations.
Experimental Protocols for Evaluating Stabilizer Efficacy
To rigorously assess the efficacy of this compound as a stabilizing agent, a series of well-defined experiments are required. The following protocols are standard in the industry for evaluating excipients.
1. Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the freeze-dried formulation.
-
Methodology:
-
Prepare solutions of the API with varying concentrations of the stabilizer (e.g., this compound, sucrose, trehalose).
-
Lyophilize the solutions under a controlled cycle.
-
Seal a small amount (5-10 mg) of the lyophilized powder in an aluminum pan.
-
Perform a temperature scan using a DSC instrument, typically from a low temperature (e.g., -20°C) to a high temperature (e.g., 150°C) at a controlled heating rate (e.g., 10°C/min).
-
The Tg is identified as a step-change in the heat flow curve.
-
2. Protein Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the formation of soluble aggregates.
-
Methodology:
-
Prepare formulations of the API with different stabilizers.
-
Subject the formulations to stress conditions (e.g., elevated temperature, agitation, freeze-thaw cycles).
-
At specified time points, reconstitute the lyophilized samples or dilute the liquid samples in a suitable mobile phase.
-
Inject the sample onto an SEC column.
-
The chromatogram will show peaks corresponding to the monomer, dimers, and higher-order aggregates. The percentage of each species is calculated from the peak areas.
-
3. Assessment of Protein Conformation by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To assess the secondary structure of the protein.
-
Methodology:
-
Acquire an FTIR spectrum of the native protein in solution to serve as a reference.
-
For lyophilized samples, mix the powder with potassium bromide (KBr) and press into a pellet, or use an attenuated total reflectance (ATR) accessory.
-
Record the spectrum, paying close attention to the amide I band (1600-1700 cm⁻¹), which is sensitive to changes in secondary structure.
-
Deconvolution of the amide I band can provide quantitative information on the relative amounts of α-helices, β-sheets, and other structures.
-
Visualizing Workflows and Mechanisms
Diagram 1: General Mechanism of Protein Stabilization by Sugars
References
A Comparative Guide to the Synthesis of Fructose Derivatives: Enzymatic vs. Chemical Routes
For researchers, scientists, and professionals in drug development, the synthesis of fructose (B13574) derivatives is a critical step in the creation of novel therapeutic agents and functional food ingredients. The choice between enzymatic and chemical synthesis routes significantly impacts yield, selectivity, cost, and environmental footprint. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in making informed decisions for your research and development endeavors.
At a Glance: Key Differences Between Enzymatic and Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High regioselectivity and stereoselectivity | Often requires protecting groups to achieve selectivity, leading to multi-step processes.[1][2] |
| Reaction Conditions | Mild (lower temperature, neutral pH) | Often harsh (extreme pH, high temperatures, toxic catalysts).[3][4] |
| Byproducts | Minimal, often biodegradable | Can generate significant waste, including protecting group residues and catalyst waste.[5] |
| Yield | Can be high, but may be limited by enzyme stability and substrate solubility.[6][7][8] | Can achieve high yields, but may be reduced by side reactions and purification losses.[5] |
| Environmental Impact | Generally considered "greener" and more sustainable. | Often involves hazardous solvents and reagents.[4] |
| Cost | Enzyme cost can be a factor, but reusable immobilized enzymes can mitigate this. | Reagent and solvent costs, as well as waste disposal, can be significant. |
Performance Comparison: Fructose Ester Synthesis
The synthesis of fructose esters, which have applications as biosurfactants and emulsifiers, provides a clear example of the trade-offs between enzymatic and chemical approaches.
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Acid/Base-catalyzed) |
| Typical Yield | 65-93%[4][7][8][9] | Can be high, but often accompanied by colored byproducts and a mixture of isomers.[4] |
| Regioselectivity | High, often specific to a single hydroxyl group.[7][8] | Low, typically results in a mixture of mono-, di-, and polyesters requiring complex purification.[10] |
| Reaction Temperature | 40-60°C[4][6][9] | Often >100°C |
| Catalyst | Lipases (e.g., Candida antarctica lipase (B570770) B)[4][6] | Strong acids (e.g., H₂SO₄) or bases (e.g., KOH) |
| Solvent | Organic solvents (e.g., tert-butanol (B103910), ethanol) or solvent-free systems.[4][11] | Often toxic solvents like pyridine (B92270) or DMF.[12] |
Performance Comparison: Fructoside (Glycoside) Synthesis
The formation of glycosidic bonds to create fructosides is another area where enzymatic and chemical methods offer distinct advantages and disadvantages.
| Parameter | Enzymatic Synthesis (Glycosidase/Transfructosidase-catalyzed) | Chemical Synthesis (e.g., Fischer Glycosidation) |
| Typical Yield | Variable, can be influenced by substrate concentration and enzyme kinetics.[13] | Can be high, but often requires an excess of the alcohol. |
| Stereoselectivity | Absolute, producing a single anomer. | Often produces a mixture of α and β anomers. |
| Regioselectivity | High, specific linkage is formed. | Can result in glycosylation at multiple hydroxyl groups without protecting groups. |
| Reaction Conditions | Mild, aqueous or buffered systems.[13] | Anhydrous conditions with strong acid catalysts. |
| Substrate Scope | Can be limited by the enzyme's specificity. | Broad substrate scope. |
Experimental Protocols
Enzymatic Synthesis of Fructose Laurate
This protocol is a generalized procedure based on common lab practices for lipase-catalyzed esterification.
Materials:
-
D-Fructose
-
Lauric acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
tert-Butanol (solvent)
-
Molecular sieves (3Å)
-
Shaking incubator
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve D-fructose (1 mmol) and lauric acid (1.2 mmol) in 10 mL of tert-butanol in a sealed flask.
-
Add molecular sieves (1 g) to remove water produced during the reaction.
-
Add immobilized lipase (10% w/w of substrates).
-
Incubate the mixture at 50°C with shaking at 200 rpm for 48 hours.
-
After the reaction, filter to remove the immobilized enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting fructose laurate by column chromatography on silica gel using a suitable solvent gradient (e.g., chloroform/methanol).
-
Analyze the product by TLC and confirm its structure by NMR.
Chemical Synthesis of Acetylated Fructose
This protocol describes a typical procedure for the per-O-acetylation of fructose.
Materials:
-
D-Fructose
-
Acetic anhydride (B1165640)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve D-fructose (1 mmol) in 10 mL of anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (5 mmol) to the solution with stirring.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Synthesis Routes
The following diagrams illustrate the generalized workflows for enzymatic and chemical synthesis of fructose derivatives.
Conclusion
The choice between enzymatic and chemical synthesis routes for fructose derivatives is highly dependent on the specific application, desired product purity, and scale of production. Enzymatic methods offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.[3] While the initial cost of enzymes may be a consideration, the potential for reuse through immobilization and the reduction in downstream processing and waste management can make it a cost-effective option in the long run.
Chemical synthesis, on the other hand, provides greater flexibility in terms of substrate scope and can be more readily scaled up using established chemical manufacturing infrastructure. However, the necessity for protecting group strategies introduces additional steps, increasing complexity and the potential for yield loss.[1] Furthermore, the harsh reaction conditions and use of hazardous materials pose environmental and safety challenges.
For applications in the pharmaceutical and food industries where high purity, specific stereochemistry, and sustainable manufacturing are paramount, enzymatic synthesis presents a compelling and often superior alternative to traditional chemical methods. As enzyme engineering and immobilization technologies continue to advance, the advantages of biocatalysis in the synthesis of fructose derivatives are expected to become even more pronounced.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Maximization of fructose esters synthesis by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of lipase-catalyzed synthesis of fructose stearate using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Diacetone Fructose: A Guide for Laboratory Professionals
The proper disposal of diacetone fructose (B13574) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of diacetone fructose.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]
-
Hand Protection: Use chemically impermeable gloves that have been inspected for integrity before use.[3]
-
Body Protection: A laboratory coat should be worn to prevent skin contact.[4]
-
Respiratory Protection: In environments where dust formation is possible, a NIOSH-approved respirator should be used.[3][4]
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3] Avoid the formation of dust and aerosols.[3]
Quantitative Safety Data Summary
The following table summarizes key safety and physical property information for this compound, compiled from various safety data sheets.
| Parameter | Value | Reference |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | [1][2] |
| Melting Point | 316°C (lit.) | [3] |
| Boiling Point | 148°C / 10mmHg (lit.) | [3] |
| Physical State | Powder | [3] |
| Appearance | White | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with hazardous waste regulations. Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer system without explicit permission.[5][6]
Experimental Protocol for Disposal:
-
Waste Identification and Classification:
-
Determine that the this compound is a waste product (i.e., you no longer intend to use or reuse it).[7]
-
Classify the waste as hazardous chemical waste.
-
-
Containerization:
-
Select a suitable, leak-proof container with a screw-on cap.[8] Plastic containers are often preferred over glass when chemically compatible.[5]
-
Ensure the container is clean, dry, and compatible with this compound.
-
For chemically contaminated solid waste like gloves or absorbent paper, double-bag the items in clear plastic bags.[8]
-
-
Labeling:
-
Affix a hazardous waste tag to the container.[5]
-
The label must include:
-
The full chemical name: "this compound". Abbreviations are not permitted.[5]
-
The words "Hazardous Waste".[5]
-
The date of waste generation.[5]
-
The specific location of origin (e.g., laboratory room number).[5]
-
The name and contact information of the Principal Investigator.[5]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.[8]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[8]
-
Segregate the this compound waste from incompatible materials.[7]
-
-
Disposal Request and Collection:
-
Submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) office.[5]
-
This typically involves completing a hazardous waste information form, detailing the contents and quantity of the waste.[5]
-
EHS will then arrange for the collection and proper disposal of the waste, which may involve a licensed chemical destruction plant or controlled incineration.[3]
-
Disposal of Contaminated Packaging:
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7] The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistics for Handling Diacetone Fructose
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Diacetone fructose (B13574).
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling Diacetone fructose to minimize exposure and ensure a safe working environment.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical Impermeable Gloves | Handle with gloves.[3] Nitrile or latex gloves are generally suitable.[1] Gloves must be inspected prior to use. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to cover as much skin as possible.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls do not maintain airborne concentrations below exposure limits, if irritation is experienced, or if dust is generated.[1][3] |
Hazard Identification and First Aid
This compound is classified with the following hazards:
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4] Seek medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash off with soap and plenty of water for at least 15 minutes.[3][4] If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[3][4] Remove contact lenses, if present and easy to do.[4] Continue rinsing. If eye irritation persists, get medical attention.[4] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3] |
Operational Plan for Safe Handling
A systematic approach is crucial for both safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling procedures.
Accidental Release and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Spill Containment and Cleanup:
-
Evacuate Personnel: Keep people away from and upwind of the spill.[3]
-
Ensure Ventilation: Make sure the area is well-ventilated.[3]
-
Remove Ignition Sources: Eliminate all sources of ignition and use spark-proof tools.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Cleanup: For solid spills, sweep up or vacuum the material and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1][3]
Disposal:
-
Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of this substance.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
